Nelfinavir-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C32H45N3O4S |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(3S,4aS,8aS)-N-tert-butyl-2-[(3R)-2-deuterio-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29?/m0/s1/i1D3,29D |
InChI Key |
QAGYKUNXZHXKMR-IAEMMMHKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)C([2H])(CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir-d4 is the deuterated analog of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV)-1 protease.[1] The strategic replacement of four hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders this compound an invaluable tool in pharmacokinetic and metabolic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Nelfinavir in biological matrices using mass spectrometry-based techniques.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed experimental protocol for its use in quantitative analysis, and an exploration of the signaling pathways influenced by its non-deuterated counterpart, Nelfinavir.
Data Presentation
The following tables summarize the key quantitative data for this compound and its non-deuterated form, Nelfinavir.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₁D₄N₃O₄S |
| Molecular Weight | 571.81 g/mol |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Source: Commercial supplier data.
Table 2: Physicochemical Properties of Nelfinavir
| Property | Value |
| Molecular Formula | C₃₂H₄₅N₃O₄S |
| Molecular Weight | 567.79 g/mol |
| CAS Number | 159989-64-7 |
| Appearance | White to off-white powder |
| Melting Point | 126-131 °C |
| Solubility | Soluble in Methanol, Ethanol, and DMSO |
Source: PubChem and commercial supplier data.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Nelfinavir in human plasma using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature and should be optimized for specific laboratory conditions.
Materials and Reagents
-
Nelfinavir analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
HPLC column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Prepare a stock solution of this compound (internal standard) in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Spike plasma samples: To 100 µL of human plasma in a 96-well plate, add 10 µL of the working internal standard solution (this compound).
-
Precipitate proteins: Add 300 µL of cold acetonitrile to each well.
-
Mix thoroughly: Vortex the plate for 2 minutes at high speed.
-
Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer supernatant: Carefully transfer the supernatant to a clean 96-well plate.
-
Evaporate to dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analyze by LC-MS/MS: Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nelfinavir: m/z 568.3 → 330.2
-
This compound: m/z 572.3 → 334.2
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.
-
Data Analysis
-
Quantification: The concentration of Nelfinavir in the plasma samples is determined by calculating the peak area ratio of the analyte (Nelfinavir) to the internal standard (this compound).
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of a series of known concentrations of Nelfinavir (spiked into blank plasma) against their corresponding concentrations. The concentration of Nelfinavir in the unknown samples is then interpolated from this curve.
Signaling Pathways and Mechanisms of Action
Nelfinavir, the non-deuterated parent compound of this compound, exerts its therapeutic effects through specific interactions with viral and cellular signaling pathways.
HIV-1 Protease Inhibition
The primary mechanism of action of Nelfinavir is the potent and specific inhibition of the HIV-1 protease enzyme.[2] This enzyme is crucial for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new infectious virions. By binding to the active site of the protease, Nelfinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3]
Caption: Nelfinavir's inhibition of HIV-1 protease.
Off-Target Effects: PI3K/Akt Pathway and Unfolded Protein Response
In addition to its antiviral activity, Nelfinavir has been shown to exhibit anti-cancer properties through its effects on cellular signaling pathways. Two key mechanisms are the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the induction of the Unfolded Protein Response (UPR).
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Nelfinavir has been shown to inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K.
The Unfolded Protein Response is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Nelfinavir can induce ER stress, leading to the activation of the UPR. Prolonged UPR activation can trigger apoptosis (programmed cell death), providing another mechanism for its anti-cancer activity.
Caption: Nelfinavir's off-target anticancer mechanisms.
Synthesis of this compound
Conclusion
This compound is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the precise and accurate quantification of Nelfinavir, a vital antiretroviral drug. Furthermore, the study of Nelfinavir's mechanisms of action continues to reveal novel insights into both viral replication and cellular signaling pathways, with potential implications for the development of new therapeutic strategies. This technical guide provides a comprehensive overview of this compound, empowering researchers to effectively utilize this important molecule in their studies.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Nelfinavir, a potential therapeutic agent with improved pharmacokinetic properties. By strategically incorporating deuterium atoms at metabolically labile positions, the metabolic stability of Nelfinavir can be enhanced, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable side-effect profile. This document outlines a proposed synthetic route, detailed characterization methodologies, and expected analytical outcomes.
Introduction to Deuterated Nelfinavir
Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] It is metabolized in the body primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[2] One of its major active metabolites is M8, a hydroxylated form of the parent drug.[3][4] The process of deuteration involves the replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution can significantly slow down the rate of metabolic reactions that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect.[5] By targeting the sites of metabolism on the Nelfinavir molecule for deuteration, its breakdown can be retarded, leading to improved drug exposure.
Proposed Synthesis of Deuterated Nelfinavir
While various synthetic routes for Nelfinavir have been established, this guide proposes a convergent synthesis strategy adapted from known methods to incorporate deuterium at a key metabolically active site.[1][6][7][8] The tert-butyl group of the decahydroisoquinoline carboxamide moiety is a known site of oxidation. Therefore, deuteration of this group is a rational approach to block this metabolic pathway.
The proposed synthesis involves two key fragments: a deuterated N-tert-butyl-decahydroisoquinoline-3-carboxamide and a suitable epoxide intermediate.
dot
Caption: Proposed synthetic workflow for deuterated Nelfinavir.
Experimental Protocol: Synthesis of Deuterated (d9) N-tert-butyl-decahydroisoquinoline-3-carboxamide (Fragment A)
-
Reaction Setup: To a solution of decahydroisoquinoline-3-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Addition of Deuterated Amine: Stir the mixture at room temperature for 10 minutes, then add deuterated tert-butylamine (d9-tert-butylamine) (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the deuterated amide fragment.
Experimental Protocol: Final Assembly
The final assembly follows established procedures for Nelfinavir synthesis, involving the coupling of the deuterated fragment A with an appropriate epoxide intermediate (Fragment B), followed by deprotection and subsequent coupling with 3-hydroxy-2-methylbenzoic acid.[9]
Characterization of Deuterated Nelfinavir
Rigorous characterization is essential to confirm the identity, purity, and extent of deuteration of the final product. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and determining the location and percentage of deuterium incorporation.
-
¹H NMR: In the ¹H NMR spectrum of deuterated Nelfinavir, the signal corresponding to the tert-butyl protons should be significantly diminished or absent, confirming successful deuteration at this position. The integration of the remaining proton signals should be consistent with the Nelfinavir structure.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the Nelfinavir backbone. The carbon signal of the deuterated tert-butyl group will exhibit a multiplet splitting pattern due to coupling with deuterium (C-D coupling) and a shift to a slightly higher field compared to the non-deuterated analogue.
-
²H NMR: A ²H (Deuterium) NMR spectrum will show a signal at the chemical shift corresponding to the tert-butyl group, providing direct evidence of deuterium incorporation.
Table 1: Expected ¹H NMR Data Comparison
| Protons | Expected Chemical Shift (δ ppm) of Nelfinavir | Expected Observation for Deuterated Nelfinavir |
| tert-butyl | ~1.3 | Signal significantly reduced or absent |
| Aromatic | 6.8 - 7.5 | Unchanged |
| Aliphatic (backbone) | 1.5 - 4.5 | Unchanged |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated Nelfinavir and to quantify the isotopic purity.
-
Electrospray Ionization (ESI-MS): The ESI-mass spectrum will show the molecular ion peak ([M+H]⁺) corresponding to the mass of the deuterated Nelfinavir. For the d9-deuterated analogue, the molecular weight will be increased by 9 atomic mass units compared to the non-deuterated Nelfinavir.
-
Isotopic Distribution: The isotopic pattern of the molecular ion peak will be analyzed to determine the percentage of deuterium incorporation. A high isotopic purity would be indicated by a dominant peak for the fully deuterated species (d9) and minimal peaks for lower deuterated isotopologues (d0-d8).[10]
dot
Caption: Analytical workflow for the characterization of deuterated Nelfinavir.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Compound | Expected Exact Mass [M+H]⁺ (m/z) |
| Nelfinavir | 568.2843 |
| Deuterated (d9) Nelfinavir | 577.3409 |
Pharmacokinetic Profile Comparison
The primary rationale for deuterating Nelfinavir is to improve its pharmacokinetic profile. Preclinical and clinical studies would be necessary to quantify this improvement. The table below presents a hypothetical comparison based on the known pharmacokinetics of Nelfinavir and the expected impact of deuteration.[11][12][13][14]
Table 3: Hypothetical Pharmacokinetic Parameter Comparison
| Parameter | Nelfinavir (literature values) | Expected for Deuterated Nelfinavir | Rationale for Change |
| Half-life (t₁/₂) | 3.5 - 5 hours | Increased | Reduced rate of metabolism due to the kinetic isotope effect. |
| Clearance (CL/F) | High | Decreased | Slower metabolic clearance by CYP3A4/2C19. |
| Area Under the Curve (AUC) | Variable | Increased | Greater drug exposure due to slower elimination. |
| Cmax | Variable | Potentially Increased | Slower first-pass metabolism may lead to higher peak concentrations. |
| Metabolite (M8) Formation | Significant | Decreased | Deuteration at the site of metabolism blocks the formation of the M8 metabolite. |
Conclusion
The synthesis of deuterated Nelfinavir represents a promising strategy to enhance the therapeutic potential of this important antiretroviral agent. By employing a targeted deuteration approach, it is feasible to produce a molecule with improved metabolic stability. The analytical methodologies outlined in this guide provide a robust framework for the comprehensive characterization of deuterated Nelfinavir, ensuring its structural integrity and isotopic purity. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of this novel therapeutic candidate.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nelfinavir and Its Active Metabolite M8 Are Partial Agonists and Competitive Antagonists of the Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Novel synthesis and spectral characterization of nelfinavir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated Drugs: Isotope Distribution and Impurity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of nelfinavir in human immunodeficiency virus-infected infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of nelfinavir in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Nelfinavir-d4, a deuterated analog of the established HIV-1 protease inhibitor, Nelfinavir. This document details its commercial availability, relevant experimental protocols, and the core signaling pathways influenced by its non-deuterated counterpart.
Commercial Availability and Suppliers
This compound is accessible through various chemical suppliers specializing in research-grade compounds. The primary application of this deuterated form is as an internal standard in pharmacokinetic studies and for quantification by mass spectrometry, owing to its distinct mass while retaining similar chemical properties to Nelfinavir.[1] Below is a comparative table of known suppliers.
| Supplier | Product Number | Purity | Available Quantities | Certificate of Analysis |
| MedChemExpress | HY-15287S1 | >98% | 1 mg, 5 mg, 10 mg | --INVALID-LINK-- |
| Alsachim (a Shimadzu Group Company) | S-3680 | >98% | Inquire for details | --INVALID-LINK--[2] |
| Toronto Research Chemicals | N389752 | Not specified | 1 mg, 5 mg, 10 mg | --INVALID-LINK-- |
| Cayman Chemical | 10009804 | ≥98% | 1 mg, 5 mg | --INVALID-LINK-- |
Experimental Protocols
The primary utility of this compound lies in its application as an internal standard for the accurate quantification of Nelfinavir in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol: Quantification of Nelfinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of Nelfinavir in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of Nelfinavir concentrations).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase system. The specific gradient program should be optimized for optimal separation.
-
Flow Rate: A flow rate of 0.4 mL/min is a typical starting point.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Nelfinavir and this compound. The exact m/z values will depend on the specific instrument and ionization conditions.
-
3. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Nelfinavir to this compound against the known concentrations of Nelfinavir standards.
-
The concentration of Nelfinavir in the unknown plasma samples is then determined from this calibration curve.
Signaling Pathways
Nelfinavir, the non-deuterated parent compound of this compound, is known to exert its biological effects through the modulation of key cellular signaling pathways, primarily the Akt signaling pathway and the Unfolded Protein Response (UPR).[3][4][5]
Nelfinavir's Impact on the Akt Signaling Pathway
Nelfinavir has been shown to inhibit the Akt/PKB signaling pathway, which is crucial for cell survival and proliferation.[3][5][6] This inhibition is a key mechanism behind its anticancer properties.
Induction of the Unfolded Protein Response (UPR) by Nelfinavir
Nelfinavir can induce stress in the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR).[3][7][8] This cellular stress response can ultimately trigger apoptosis in cancer cells.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nelfinavir - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with the HIV protease inhibitor nelfinavir triggers the unfolded protein response and may overcome proteasome inhibitor resistance of multiple myeloma in combination with bortezomib: a phase I trial (SAKK 65/08) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound.[1][2] This guide provides an in-depth interpretation of a typical Certificate of Analysis for Nelfinavir-d4, a deuterated form of the HIV-1 protease inhibitor Nelfinavir. Understanding the data presented in a CoA is essential for ensuring the accuracy and reproducibility of experimental results.[3]
This compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Nelfinavir due to its similar chemical properties and distinct mass. The deuterium labeling provides a clear mass shift in mass spectrometry analysis, allowing for precise quantification of the unlabeled drug.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are presented as an example for interpretative purposes.
Table 1: General Properties
| Test | Specification | Result |
| Product Name | This compound | Conforms |
| CAS Number | 159989-64-7 (unlabeled) | 159989-64-7 (unlabeled) |
| Molecular Formula | C₃₂H₄₁D₄N₃O₄S | C₃₂H₄₁D₄N₃O₄S |
| Molecular Weight | 571.81 g/mol | 571.81 g/mol |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO, Ethanol | Conforms |
Table 2: Quality and Purity Analysis
| Test | Method | Specification | Result |
| Purity (HPLC) | HPLC | ≥98% | 99.5% |
| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (Mass Spec) | Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥99% | 99.6% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |
| Storage Conditions | - | Store at -20°C | Store at -20°C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Nucleosil 100, 5 µm).[4]
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 25 mM monobasic sodium phosphate, pH adjusted to 3.4).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[5]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks detected in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Nelfinavir.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the calculated molecular weight of this compound.
-
Procedure for Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Nelfinavir are measured. The isotopic purity is calculated as the percentage of the d4 form relative to the sum of all isotopic forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the known structure of Nelfinavir. The presence of deuterium atoms will result in the absence of signals at the corresponding positions in the ¹H NMR spectrum compared to the unlabeled Nelfinavir standard.
Visualizations
Quality Control Workflow for a Pharmaceutical Standard
The following diagram illustrates the typical workflow for the quality control testing of a pharmaceutical standard like this compound, from sample receipt to the issuance of the Certificate of Analysis.
Caption: Quality Control Testing Workflow for this compound.
Relationship between Nelfinavir and this compound
This diagram illustrates the relationship between Nelfinavir and its deuterated analog, this compound, highlighting the isotopic labeling.
Caption: Nelfinavir and its Deuterated Analog, this compound.
References
- 1. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of deuterium into active pharmaceutical ingredients (APIs), a strategy known as "deuteration," is increasingly employed to enhance pharmacokinetic profiles by altering metabolic pathways. Nelfinavir, an HIV-1 protease inhibitor, is one such candidate for deuteration (Nelfinavir-d4) to improve its therapeutic efficacy. However, the stability of the deuterium label is paramount to ensuring the drug's safety, efficacy, and intended pharmacokinetic properties. This technical guide provides a comprehensive framework for assessing the isotopic stability of this compound across a range of solvent conditions. While direct experimental data on this compound stability is not publicly available, this document synthesizes established principles of drug stability testing, isotopic analysis, and hydrogen-deuterium exchange phenomena to offer robust, generalized protocols and analytical strategies. This guide is intended to equip researchers and drug development professionals with the necessary tools to design and execute rigorous isotopic stability studies.
Introduction: The Imperative of Isotopic Stability
Deuterated pharmaceuticals hold immense promise in modern medicine. The "deuterium effect," or kinetic isotope effect, can slow down cytochrome P450 (CYP) mediated metabolism, leading to improved drug exposure, reduced formation of toxic metabolites, and potentially a better safety profile. Nelfinavir is an antiretroviral drug used in the treatment of HIV infection[1]. Its deuterated analogue, this compound, is designed to leverage these advantages.
However, the carbon-deuterium (C-D) bond, while generally stable, is not impervious to exchange with protons (hydrogen atoms) from the surrounding environment. This hydrogen-deuterium (H/D) exchange can compromise the integrity of the deuterated drug, leading to a loss of the desired pharmacokinetic benefits and the formation of impurities[2][3][4]. The stability of the deuterium label is therefore a critical quality attribute that must be thoroughly investigated.
The solvent environment plays a pivotal role in the potential for H/D exchange. Factors such as solvent polarity, proticity (the ability to donate a hydrogen bond), pH, and temperature can all influence the rate of exchange[2][3][5][6]. This guide outlines the methodologies required to evaluate the isotopic stability of this compound in different solvents, providing a pathway for ensuring its quality and reliability as a therapeutic agent.
Factors Influencing the Isotopic Stability of this compound
The susceptibility of this compound to deuterium loss is governed by several interconnected factors. Understanding these is key to designing a comprehensive stability study.
-
Solvent Type (Protic vs. Aprotic): This is arguably the most critical factor.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol possess O-H or N-H bonds and can act as hydrogen bond donors[7][8][9]. They can facilitate H/D exchange, particularly at labile sites or under conditions that promote the formation of charged intermediates.
-
Polar Aprotic Solvents: Solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) lack O-H or N-H bonds and cannot donate hydrogen bonds[7][8][9]. They are generally less likely to promote H/D exchange.
-
-
pH of the Medium: The rate of H/D exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange process[2][4]. For molecules with amide protons, the minimum exchange rate is typically observed at a slightly acidic pH[4].
-
Temperature: Like most chemical reactions, the rate of H/D exchange increases with temperature. Accelerated stability studies at elevated temperatures are therefore crucial for predicting long-term stability[5].
-
Structure of Nelfinavir: Nelfinavir possesses several functional groups, including hydroxyl (-OH) and amide (-NH-) groups, which contain labile protons that will readily exchange with deuterium in a deuterated solvent. The deuterium atoms in this compound are presumed to be on carbon atoms, which are far less susceptible to exchange. However, the overall chemical environment of the molecule can influence the stability of these C-D bonds.
Generalized Experimental Protocol for Isotopic Stability Assessment
This section details a comprehensive, albeit generalized, protocol for assessing the isotopic stability of this compound. Researchers should adapt this protocol based on their specific laboratory capabilities and the intended application of the drug. This protocol is based on established drug stability testing guidelines[10][11][12][13].
Materials and Reagents
-
This compound: At least three batches of the active pharmaceutical ingredient (API).
-
Solvents: A representative panel of solvents should be selected, including:
-
Polar Protic: Purified Water (H₂O), Methanol, Ethanol.
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).
-
Buffers: A range of pH buffers (e.g., pH 2, pH 7.4, pH 9).
-
-
Forced Degradation Reagents:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
-
Analytical Standards: Nelfinavir (non-deuterated) reference standard.
-
Mobile Phase Components: HPLC or UPLC grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate).
Sample Preparation
-
Prepare stock solutions of this compound in each selected solvent at a known concentration (e.g., 1 mg/mL).
-
For each solvent, dispense aliquots of the stock solution into multiple vials for each time point and storage condition.
-
Ensure vials are sealed tightly to prevent solvent evaporation.
Stability Study Conditions
The study should encompass long-term, accelerated, and forced degradation conditions.
-
Long-Term Stability:
-
Accelerated Stability:
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Incubate with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate with 0.1 M NaOH at 60°C.
-
Oxidation: Incubate with 3% H₂O₂ at room temperature.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
Time Points for Forced Degradation: Samples should be analyzed at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours) to target 5-20% degradation.
-
Analytical Methodology: LC-HRMS
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the preferred method for accurately determining isotopic purity[14][15][16][17].
-
Chromatography System: UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode over a relevant m/z range to include all isotopologues of Nelfinavir.
Data Analysis
-
For each time point, inject the sample onto the LC-HRMS system.
-
Generate extracted ion chromatograms (EICs) for the protonated molecule of each expected isotopologue of Nelfinavir (d0, d1, d2, d3, d4).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue at each time point using the following formula: % d_x = (Area_dx / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100
-
The isotopic purity is the percentage of the d4 isotopologue. A decrease in this value over time indicates isotopic instability.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different conditions. Below is a template for data presentation.
Table 1: Isotopic Purity (%) of this compound under Long-Term Storage Conditions (25°C/60% RH)
| Time (Months) | Water | Methanol | Acetonitrile | DMSO |
| 0 | 99.8 | 99.8 | 99.8 | 99.8 |
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 36 |
Table 2: Isotopic Purity (%) of this compound under Accelerated Storage Conditions (40°C/75% RH)
| Time (Months) | Water | Methanol | Acetonitrile | DMSO |
| 0 | 99.8 | 99.8 | 99.8 | 99.8 |
| 3 | ||||
| 6 |
Table 3: Isotopic Purity (%) of this compound under Forced Degradation Conditions
| Condition | Time (Hours) | Isotopic Purity (%) | % d0 Formation |
| 0.1 M HCl, 60°C | 0 | 99.8 | <0.1 |
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 99.8 | <0.1 |
| 4 | |||
| 8 | |||
| 24 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the isotopic stability of this compound.
Caption: Experimental workflow for this compound isotopic stability testing.
Potential Isotopic Exchange Pathways
This diagram illustrates the conceptual factors that can influence the isotopic stability of this compound, leading to potential deuterium loss.
Caption: Factors influencing Hydrogen-Deuterium (H/D) exchange of this compound.
Conclusion
The assessment of isotopic stability is a non-negotiable step in the development of deuterated drugs like this compound. While this guide provides a generalized framework, it is crucial that specific, validated analytical methods are employed. The choice of solvents for the stability study should reflect the potential environments the drug substance and product may encounter during manufacturing, storage, and administration. By systematically evaluating the impact of solvent, pH, and temperature on the integrity of the C-D bonds, researchers can ensure that the benefits of deuteration are preserved throughout the product's shelf life, ultimately delivering a safe and effective therapeutic to patients.
References
- 1. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. japsonline.com [japsonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. gmpsop.com [gmpsop.com]
- 13. fda.gov [fda.gov]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the mass shift observed between the standard pharmaceutical compound Nelfinavir and its deuterated isotopologue, Nelfinavir-d4. It covers the fundamental principles of isotopic labeling, the quantitative differences between these molecules, and the practical applications of this mass shift in bioanalytical and metabolic studies.
Introduction to Nelfinavir and Isotopic Labeling
Nelfinavir is a potent, orally bioavailable HIV-1 protease inhibitor used in the treatment of HIV infection.[1][2] Like many pharmaceuticals, its journey through development and clinical use requires precise and accurate quantification in biological matrices. This is often achieved using mass spectrometry, a technique that separates ions based on their mass-to-charge ratio.
To enhance the accuracy of such quantitative methods, a technique known as stable isotope labeling is employed. This involves replacing one or more atoms in the drug molecule with their heavier, non-radioactive isotopes. This compound is a deuterated form of Nelfinavir, where four hydrogen (¹H) atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen.[3] This substitution results in a molecule that is chemically identical to Nelfinavir but has a greater mass, which is the basis for the "mass shift."
The primary applications of this mass shift are twofold:
-
Internal Standards in Bioanalysis: Deuterated analogs like this compound serve as ideal internal standards for quantitative mass spectrometry assays.[3] They co-elute chromatographically with the non-labeled drug and exhibit similar ionization efficiency, but are distinguishable by their different mass, allowing for precise correction of sample loss during preparation and instrumental variability.
-
Metabolic Profiling: The substitution of hydrogen with deuterium can alter the rate of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the Kinetic Isotope Effect (KIE).[4] This can slow down metabolic pathways that involve the cleavage of that bond, potentially improving a drug's pharmacokinetic profile by extending its half-life or reducing the formation of toxic metabolites.[4][5]
The Mass Shift: A Quantitative Comparison
The mass shift between Nelfinavir and this compound is a direct consequence of replacing four protium (¹H) atoms with four deuterium (²H) atoms. The atomic mass of protium is approximately 1.008 amu, while deuterium is approximately 2.014 amu. This seemingly small difference is easily resolved by modern mass spectrometers.
The table below summarizes the key quantitative properties of both molecules.
| Property | Nelfinavir | This compound | Data Source(s) |
| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₁D₄N₃O₄S | [1][3][6] |
| Average Molecular Weight | ~567.8 g/mol | ~571.81 g/mol | [1][3][6] |
| Monoisotopic Mass | 567.31307810 Da | ~571.3382 Da (Calculated) | [6] |
| Mass Shift (Δm) | - | +4.025 Da (Calculated) | - |
Note: The calculated monoisotopic mass and mass shift for this compound are based on the substitution of four ¹H atoms with ²H atoms.
The Rationale for Deuteration
The deliberate introduction of deuterium into the Nelfinavir structure serves critical functions in pharmaceutical research and development.
Application as an Internal Standard
In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy. The IS is a compound of fixed concentration added to every sample, including calibrators and quality controls. It corrects for variations in sample extraction, handling, and instrument response.
A deuterated analog is the "gold standard" for an IS because:
-
Co-elution: It has nearly identical physicochemical properties to the analyte (the non-deuterated drug), meaning it behaves the same way during chromatographic separation.
-
Similar Ionization: It ionizes with similar efficiency in the mass spectrometer's source.
-
Mass Differentiable: It is easily distinguished from the analyte by the mass spectrometer due to the mass shift.
The Kinetic Isotope Effect (KIE)
Drug metabolism often involves the enzymatic breaking of C-H bonds by enzymes such as the Cytochrome P450 (CYP) family.[7] Because the C-D bond is stronger and requires more energy to break than a C-H bond, replacing a hydrogen atom with a deuterium atom at a site of metabolic activity can significantly slow down the rate of that metabolic reaction.[4] This is the Kinetic Isotope Effect. By strategically placing deuterium atoms on metabolically vulnerable positions of a drug, developers can create "hardened" molecules that are more resistant to degradation, potentially leading to improved bioavailability and a longer half-life.
Experimental Protocol: Quantification of Nelfinavir via LC-MS/MS
This section outlines a typical workflow for the quantitative analysis of Nelfinavir in human plasma using this compound as an internal standard.
Materials and Reagents
-
Nelfinavir analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Methodologies
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Nelfinavir and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Create a series of Nelfinavir working solutions by serial dilution to be used for the calibration curve.
-
Prepare a single working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation): [8]
-
To a 100 µL aliquot of plasma sample (calibrator, control, or unknown), add a fixed volume (e.g., 20 µL) of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Nelfinavir, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).[10]
-
SRM Transitions:
-
Nelfinavir: Q1: 568.4 m/z → Q3: 330.0 m/z.[8]
-
This compound: Q1: 572.4 m/z → Q3: 330.0 m/z (The product ion may be the same if deuterium is not on the fragmented portion).
-
-
4. Data Processing:
-
Integrate the peak areas for both the Nelfinavir and this compound SRM transitions.
-
Calculate the Peak Area Ratio (PAR) = (Nelfinavir Peak Area) / (this compound Peak Area).
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibrator samples.
-
Determine the concentration of Nelfinavir in unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
The mass shift between Nelfinavir and its deuterated analog, this compound, is a fundamental and powerful tool in modern pharmaceutical science. This controlled increase in mass, resulting from the substitution of hydrogen with deuterium, enables highly precise and accurate bioanalytical quantification by serving as an ideal internal standard in mass spectrometry-based assays. Furthermore, the underlying principle of strengthening chemical bonds through deuteration opens avenues for optimizing drug metabolism and enhancing pharmacokinetic profiles via the Kinetic Isotope Effect. A thorough understanding of these concepts is essential for professionals engaged in drug discovery, development, and clinical analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nelfinavir, a new protease inhibitor: early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiretroviral drug Nelfinavir in human plasma. The method utilizes a stable isotope-labeled internal standard, Nelfinavir-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nelfinavir.
Introduction
Nelfinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable quantification of Nelfinavir in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.
Experimental
Materials and Reagents
-
Nelfinavir reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Nelfinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Nelfinavir in acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Nelfinavir stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.
Sample Preparation Protocol
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nelfinavir | 568.4 | 330.0 |
| This compound | 572.4 | 330.0 |
Results and Discussion
This method demonstrates excellent linearity, accuracy, and precision for the quantification of Nelfinavir in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis. The protein precipitation method is simple, rapid, and provides clean extracts, minimizing matrix effects.
Visualization of the Experimental Workflow
Caption: Experimental workflow for Nelfinavir quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Nelfinavir in human plasma. The simple sample preparation and the use of a deuterated internal standard make it well-suited for high-throughput analysis in a research setting.
Detailed Protocol: LC-MS/MS Method for Nelfinavir Quantification
This protocol provides a step-by-step guide for the quantification of Nelfinavir in human plasma using this compound as an internal standard.
Preparation of Solutions
1.1. Nelfinavir Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Nelfinavir reference standard.
-
Dissolve in a sufficient volume of acetonitrile to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20 °C.
1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a sufficient volume of acetonitrile to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20 °C.
1.3. Nelfinavir Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Nelfinavir stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
The concentration range should encompass the expected concentrations in the study samples (e.g., 1 to 5000 ng/mL).
1.4. Internal Standard Working Solution (e.g., 100 ng/mL)
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation
-
Retrieve plasma samples, calibration standards, and quality control samples from the freezer and allow them to thaw completely at room temperature.
-
Vortex each tube for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, calibration standard, and QC sample into individual 1.5 mL microcentrifuge tubes.
-
Add 200 µL of the internal standard working solution to each tube.
-
Cap the tubes and vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the clear supernatant to autosampler vials.
-
Cap the vials and place them in the autosampler tray for LC-MS/MS analysis.
LC-MS/MS System Setup and Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the mass spectrometer with the parameters outlined in Tables 2 and 3.
-
Create a sequence table in the instrument control software including the sample list, injection volume, and data file names.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire data in MRM mode.
Data Processing and Quantification
-
Integrate the chromatographic peaks for Nelfinavir and this compound.
-
Calculate the peak area ratio of Nelfinavir to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting to fit the calibration curve.
-
Determine the concentration of Nelfinavir in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Diagram (Illustrative)
While Nelfinavir's primary mechanism of action is the inhibition of HIV protease, it is also known to affect cellular signaling pathways. The following is an illustrative diagram of a simplified, hypothetical signaling pathway that could be investigated in the context of Nelfinavir research.
Caption: Nelfinavir's inhibitory effects.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of Nelfinavir is crucial to ensure optimal therapeutic outcomes and minimize dose-related toxicity. This application note provides a detailed protocol for the quantitative analysis of Nelfinavir in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Nelfinavir-d4, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The method described herein is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.
Materials and Methods
Reagents and Materials
-
Nelfinavir reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Data acquisition and processing software
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Nelfinavir and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions:
-
Prepare a series of Nelfinavir working solutions by serially diluting the stock solution with 50% methanol to create calibration standards.
-
Prepare a this compound working solution by diluting the stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nelfinavir | 568.3 | 330.2 |
| This compound | 572.3 | 334.2 |
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). A summary of typical validation parameters is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Nelfinavir.
Caption: Logic of using a stable isotope-labeled internal standard.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of nelfinavir-d4 as an internal standard in the quantitative analysis of nelfinavir in biological matrices, particularly for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis, ensuring the highest accuracy and precision.
Introduction
Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, robust and reliable bioanalytical methods are essential for quantifying its concentration in biological fluids such as plasma. An internal standard (IS) is crucial in LC-MS/MS assays to compensate for variability during sample preparation and analysis.
Why this compound is an Ideal Internal Standard:
-
Co-elution: this compound is chromatographically indistinguishable from nelfinavir, ensuring they experience the same conditions during analysis.
-
Similar Ionization Efficiency: As a deuterated analog, it exhibits nearly identical ionization behavior to the analyte in the mass spectrometer source.
-
Compensation for Matrix Effects: It effectively mimics the analyte's behavior in the presence of complex biological matrices, correcting for any ion suppression or enhancement.
-
Mass Differentiation: The mass difference of 4 Da allows for specific and simultaneous detection by the mass spectrometer without cross-interference.
Physicochemical Properties
| Property | Nelfinavir | This compound |
| Chemical Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₁D₄N₃O₄S |
| Monoisotopic Mass | 567.3131 g/mol | 571.3382 g/mol |
| Appearance | White to off-white powder | Not specified, expected to be similar |
| Solubility | Soluble in methanol, ethanol, acetonitrile | Expected to be similar to nelfinavir |
Experimental Protocols
This section details a representative LC-MS/MS method for the quantification of nelfinavir in human plasma using this compound as an internal standard.
Materials and Reagents
-
Nelfinavir analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Nelfinavir | 568.4 | 330.0[1] |
| This compound | 572.4 | 330.0 |
Note: The product ion for this compound is inferred to be the same as nelfinavir, assuming the deuterium labels are not on the fragmented portion of the molecule. This is a common and generally accepted practice for stable isotope-labeled internal standards.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (70% A: 30% B).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The following tables present typical quantitative data for a validated LC-MS/MS method for nelfinavir in human plasma, demonstrating the performance expected when using this compound as an internal standard.
Table 2: Calibration Curve
| Parameter | Value |
| Linearity Range | 5 - 10,000 ng/mL[1] |
| Regression Model | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 5 | < 15% | < 15% | ± 20% |
| Low | 15 | < 10% | < 10% | ± 15% |
| Medium | 500 | < 10% | < 10% | ± 15% |
| High | 8000 | < 10% | < 10% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical bioanalytical method validation acceptance criteria.
Table 4: Recovery
| Analyte | Low QC | Medium QC | High QC |
| Nelfinavir | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
Recovery is consistent across the concentration range for both the analyte and the internal standard, which is crucial for a reliable assay.
Visualizations
Experimental Workflow
Caption: Workflow for Nelfinavir Quantification.
Rationale for Using a Stable Isotope-Labeled Internal Standard
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir is an essential protease inhibitor used in the treatment of HIV-1 infection, including in pediatric populations.[1] Therapeutic drug monitoring of nelfinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions, which is particularly important in children due to physiological differences affecting pharmacokinetics.[2][3] This application note provides a detailed protocol for a robust and sensitive bioanalytical method for the quantification of nelfinavir in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Nelfinavir-d4, to ensure accuracy and precision.[4][5]
Mechanism of Action of Nelfinavir
Nelfinavir primarily acts by inhibiting the HIV-1 protease, an enzyme critical for the cleavage of viral polyproteins into functional proteins required for viral maturation.[6] This inhibition results in the production of immature, non-infectious viral particles.[6] Beyond its antiviral effects, nelfinavir has also been investigated for its anti-cancer properties, which are attributed to the inhibition of the Akt/PKB signaling pathway and the induction of endoplasmic reticulum stress.[1][7][8]
Experimental Protocols
Materials and Reagents
-
Nelfinavir mesylate reference standard
-
This compound internal standard (IS)[4]
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
A liquid chromatography system capable of gradient elution
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of nelfinavir and this compound in methanol.
-
Working Standard Solutions: Serially dilute the nelfinavir stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
Due to the limited sample volume often available from pediatric patients, this protocol is optimized for a small plasma volume.
References
- 1. Nelfinavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical use of a simultaneous HPLC assay for indinavir, saquinavir, ritonavir, and nelfinavir in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelfinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection.[1] Therapeutic drug monitoring (TDM) of Nelfinavir is crucial to ensure efficacy and minimize toxicity. Accurate and reliable quantification of Nelfinavir in biological matrices, such as plasma, is essential for TDM and pharmacokinetic studies. This application note provides detailed protocols for three common sample preparation techniques for the analysis of Nelfinavir using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Nelfinavir-d4 is utilized as an internal standard (IS) to ensure the accuracy and precision of the quantification by correcting for variability during sample processing and analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required limit of quantification, sample volume, and desired sample cleanliness. The following sections detail the protocols for each method.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It is often used in high-throughput environments.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.
Protein Precipitation Workflow
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 500 µL of plasma, add 50 µL of this compound internal standard.
-
Dilute the plasma sample with 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Nelfinavir and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
-
To 500 µL of plasma, add 50 µL of this compound internal standard.
-
Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 2 mL of a mixture of ethyl acetate and hexane (9:1, v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion of the solution into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Quantitative Data Summary
The performance of each sample preparation method can be evaluated based on several key parameters. The following table summarizes typical quantitative data for Nelfinavir analysis using the described techniques.
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | 85 - 95 | > 88[2] | 83 - 92.4[3] |
| Matrix Effect (%) | 5 - 15 | < 10 | < 10 |
| Linearity Range (ng/mL) | 10 - 10,000 | 100 - 10,000[2] | 50 - 10,000[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 100[2] | 50[3] |
| Intra-day Precision (%CV) | < 10 | < 10[2] | < 15 |
| Inter-day Precision (%CV) | < 15 | 2.5 - 9.8[2] | < 15 |
| Accuracy (%) | 90 - 110 | -4.6 to +4.3[2] | 85 - 115 |
Discussion
All three methods are suitable for the quantitative analysis of Nelfinavir in plasma.
-
Protein Precipitation is the fastest method but may suffer from higher matrix effects, potentially impacting sensitivity and accuracy. It is well-suited for rapid screening or when high sample throughput is required.
-
Solid-Phase Extraction offers the cleanest extracts, resulting in minimal matrix effects and high sensitivity.[2] This method is ideal for applications requiring low limits of quantification and high accuracy.
-
Liquid-Liquid Extraction provides a good balance between sample cleanliness and ease of use. It generally yields good recovery and is a robust method for routine analysis.[3]
The inclusion of this compound as an internal standard is critical for all three methods. It effectively compensates for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring the reliability of the analytical results. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, accuracy, and sample throughput. Validation of the chosen method according to regulatory guidelines (e.g., FDA, EMA) is essential before its application in clinical or research settings.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the HIV protease inhibitor Nelfinavir in human plasma. The use of a stable isotope-labeled internal standard, Nelfinavir-d4, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method provides the necessary performance for clinical research and pharmacokinetic studies.
Introduction
Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus. Therapeutic drug monitoring of Nelfinavir is important to ensure adequate drug exposure, which is critical for virologic suppression and minimizing the risk of developing drug resistance. Wide inter-individual pharmacokinetic variability has been observed with Nelfinavir, making TDM a valuable tool for optimizing therapy.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing effective compensation for variations during sample preparation and analysis. This leads to improved precision and accuracy of the quantitative results. This application note provides a detailed protocol for the quantification of Nelfinavir in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nelfinavir reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent, Waters)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Nelfinavir by dissolving the appropriate amount of the reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the appropriate amount in methanol.
-
-
Working Solutions:
-
Prepare intermediate working solutions of Nelfinavir by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Calibration Standards and Quality Controls:
-
Spike drug-free human plasma with the Nelfinavir working solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.
-
Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, hold for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nelfinavir: 568.4 → 330.2[1] |
| This compound: 572.4 → 330.2 (representative) | |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Analysis
Quantification is performed by calculating the peak area ratio of Nelfinavir to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of Nelfinavir in the QC and unknown samples are then determined from this calibration curve.
Performance Characteristics
The following table summarizes typical performance characteristics for a validated LC-MS/MS assay for Nelfinavir, compiled from published methods.
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| LLOQ | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for Nelfinavir TDM.
Caption: Principle of stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the therapeutic drug monitoring of Nelfinavir in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput clinical research environments. This method can be a valuable tool for optimizing Nelfinavir therapy and advancing our understanding of its pharmacokinetics.
References
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nelfinavir is a potent protease inhibitor widely used in the treatment of HIV infection. Therapeutic drug monitoring of Nelfinavir is crucial for optimizing treatment efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and convenient alternative to traditional venous blood collection, especially in resource-limited settings and for pediatric populations. This application note provides a detailed protocol for the quantitative analysis of Nelfinavir in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nelfinavir-d4 as a stable isotope-labeled internal standard.
Principle
This method utilizes the stability and ease of collection of dried blood spots for the quantification of Nelfinavir. A small volume of whole blood is spotted onto a filter card and allowed to dry. A standardized disc is then punched from the spot and the drug is extracted. The extract is analyzed by LC-MS/MS, a highly sensitive and selective technique. This compound is added to the extraction solvent to serve as an internal standard, compensating for potential variations in sample processing and instrument response. Quantification is achieved by comparing the peak area ratio of Nelfinavir to this compound against a calibration curve prepared in a blank blood matrix.
Experimental Protocols
Materials and Reagents
-
Nelfinavir reference standard
-
This compound internal standard (IS)
-
Whatman 903™ protein saver cards or equivalent
-
LC-MS/MS grade methanol and acetonitrile
-
LC-MS/MS grade formic acid
-
Human whole blood (drug-free)
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge, etc.)
-
Harris Uni-Core punch (3 mm) or equivalent
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
Nelfinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nelfinavir reference standard in methanol.
-
Nelfinavir Working Solutions: Prepare serial dilutions of the stock solution in methanol to create working solutions for calibration standards and quality controls.
-
This compound Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
Preparation of Calibration Standards and Quality Controls in DBS
-
Spike drug-free human whole blood with the Nelfinavir working solutions to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Gently mix the spiked blood.
-
Pipette 50 µL of each spiked blood sample onto the designated circles on the protein saver cards.[1]
-
Allow the spots to dry completely at ambient temperature for at least 3 hours.[1][2]
-
Store the prepared DBS cards in sealed plastic bags with desiccant packs at -20°C until analysis.
Sample Preparation from Dried Blood Spots
-
Using a 3 mm punch, excise a disc from the center of the dried blood spot.
-
Place the disc into a clean microcentrifuge tube.
-
Add 200 µL of the this compound internal standard working solution (in methanol) to each tube.
-
Vortex the tubes for 30 minutes to ensure complete extraction.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and may require optimization for individual systems.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nelfinavir: m/z 568.3 → 330.2 this compound: m/z 572.3 → 334.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected quantitative performance of the method. This data is illustrative and should be confirmed during in-house validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Nelfinavir | 10 - 5000 | > 0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 30 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 500 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 4000 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | > 85 | < 15 |
| High QC | 4000 | > 85 | < 15 |
Visualization
Nelfinavir Mechanism of Action
Nelfinavir is a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, Nelfinavir prevents this cleavage, leading to the production of immature and non-infectious viral particles.
Caption: Nelfinavir inhibits HIV protease, preventing viral polyprotein cleavage and maturation.
Experimental Workflow for Nelfinavir DBS Analysis
The following diagram outlines the key steps in the analytical procedure for quantifying Nelfinavir from dried blood spots.
References
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the extraction of Nelfinavir, an HIV protease inhibitor, and its deuterated internal standard, Nelfinavir-d4, from human plasma using a liquid-liquid extraction (LLE) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantitative analysis of Nelfinavir in a pre-clinical or clinical research setting. The described LLE method is suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nelfinavir is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection. Therapeutic drug monitoring of Nelfinavir is crucial to ensure optimal drug exposure, manage drug-drug interactions, and minimize toxicity. Accurate and precise quantification of Nelfinavir in plasma is therefore essential. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and phospholipids from plasma samples, resulting in a clean extract and reducing matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
This document outlines a detailed LLE protocol for the extraction of Nelfinavir and this compound from plasma, along with expected analytical performance data.
Experimental Protocols
Two common liquid-liquid extraction protocols for Nelfinavir from plasma are presented below. Protocol 1 utilizes a mixture of ethyl acetate and hexane, while Protocol 2 employs methyl tert-butyl ether (MTBE).
Protocol 1: Ethyl Acetate-Hexane Extraction
This protocol is adapted from a method developed for the therapeutic drug monitoring of several HIV protease inhibitors.[1]
Materials:
-
Human plasma
-
Nelfinavir and this compound reference standards
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Spike the plasma sample with the internal standard solution (this compound in methanol).
-
Add 1.0 mL of the extraction solvent mixture (ethyl acetate-hexane).
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tube at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Methyl Tert-Butyl Ether (MTBE) Extraction
This protocol is based on a method for the simultaneous determination of multiple HIV protease inhibitors.[2][3]
Materials:
-
Human plasma
-
Nelfinavir and this compound reference standards
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
0.1 M Ammonium hydroxide
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Spike the plasma sample with the internal standard solution (this compound in methanol).
-
Add 0.5 mL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 5.0 mL of MTBE.
-
Vortex the tube for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Data Presentation
The following tables summarize the quantitative data from published methods for the liquid-liquid extraction of Nelfinavir. It is important to note that while this compound is the recommended internal standard, specific recovery data for it was not available in the reviewed literature. However, the recovery of a deuterated internal standard is expected to be very similar to its non-deuterated counterpart.
| Parameter | Protocol 1 (Ethyl Acetate-Hexane) | Protocol 2 (MTBE) |
| Analyte | Nelfinavir | Nelfinavir |
| Internal Standard | Not specified | Not specified |
| Plasma Volume | 500 µL | 500 µL |
| Extraction Solvent | Ethyl Acetate-Hexane | MTBE |
| Recovery | >85% (assumed for Nelfinavir) | 87-92%[2] |
| Linearity Range (ng/mL) | 200 - 5000[1] | 45 - 30,000[3] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 200[1] | 45[3] |
| Parameter | This compound (Assumed) |
| Analyte | This compound |
| Internal Standard | N/A |
| Plasma Volume | 500 µL |
| Extraction Solvent | Ethyl Acetate-Hexane / MTBE |
| Recovery | >85% (Assumed to be similar to Nelfinavir) |
| Linearity Range (ng/mL) | N/A |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | N/A |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the liquid-liquid extraction of Nelfinavir and this compound from plasma.
References
- 1. High-performance liquid chromatographic assay to determine the plasma levels of HIV-protease inhibitors (amprenavir, indinavir, nelfinavir, ritonavir and saquinavir) and the non-nucleoside reverse transcriptase inhibitor (nevirapine) after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir and nelfinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Nelfinavir is a potent HIV-1 protease inhibitor that is widely used in combination antiretroviral therapy.[1][2][3] Therapeutic drug monitoring of nelfinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note provides a detailed protocol for the solid-phase extraction (SPE) of nelfinavir from human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Nelfinavir-d4, is incorporated to ensure accuracy and precision by correcting for variability in extraction recovery and matrix effects. The method described is sensitive, reproducible, and suitable for clinical research and pharmacokinetic studies.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the solid-phase extraction of nelfinavir and its internal standard from human plasma.
Materials and Reagents
-
Nelfinavir certified reference standard
-
This compound certified reference standard[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Stock and Working Solutions Preparation
-
Nelfinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nelfinavir in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the nelfinavir stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at a suitable concentration in the same diluent.
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Centrifuge the plasma samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, pipette 500 µL of the plasma supernatant.
-
Add an appropriate volume of the this compound internal standard working solution to each plasma sample.
-
Vortex the samples for 30 seconds.
Solid-Phase Extraction (SPE) Procedure
A C18 SPE cartridge is used for the extraction.[4][5]
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an aqueous solution, such as water or a buffer that is similar to the sample matrix.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the nelfinavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following table summarizes the expected performance characteristics of the method. The quantitative data is based on typical results obtained from similar validated assays.
| Parameter | Nelfinavir | This compound | Reference |
| Recovery | 83.0% - 92.4% | >90% (expected) | [2] |
| Linearity Range | 5 - 10,000 ng/mL | N/A | [6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | N/A | [6] |
| Intra-assay Precision (CV%) | < 10% | N/A | [6] |
| Inter-assay Precision (CV%) | < 10% | N/A | [6] |
| Matrix Effect | Corrected by IS | Internal Standard |
LC-MS/MS Analysis
The analysis is typically performed using a reversed-phase C18 column with a gradient elution.
-
Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Detection: Positive ion electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nelfinavir | 568.4 | 330.0 |
| This compound | 572.4 (expected) | 330.0 (expected) |
Visualizations
Experimental Workflow
Caption: Workflow for Nelfinavir SPE from Plasma.
Logical Relationship of Method Components
Caption: Role of Components in Nelfinavir Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support center for the LC-MS/MS analysis of Nelfinavir, with a focus on troubleshooting signal suppression issues related to the internal standard, Nelfinavir-d4. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound?
A1: Signal suppression is a type of matrix effect where components in the sample (e.g., plasma, urine) co-eluting with the analyte of interest interfere with its ionization process in the mass spectrometer's source, leading to a decreased signal intensity.[1][2][3] This is a significant concern for this compound, a stable isotope-labeled (SIL) internal standard, because its primary role is to accurately reflect the analytical variability of Nelfinavir. If the signal of this compound is suppressed inconsistently, it can lead to inaccurate quantification of the target analyte, Nelfinavir.
Q2: What are the most common causes of signal suppression for this compound in biological samples?
A2: The most frequent culprits are endogenous phospholipids from cell membranes, which are often co-extracted with Nelfinavir and this compound during sample preparation.[4][5][6][7][8] Other potential sources include salts, proteins, and co-administered drugs or their metabolites that may have similar chromatographic properties.[1][9]
Q3: How can I determine if my this compound signal is being suppressed?
A3: Two primary methods are used to assess matrix effects:
-
Post-column infusion: A constant flow of this compound solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that cause ion suppression.
-
Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample. A lower response in the matrix sample confirms signal suppression.[1]
Q4: Can using a deuterated internal standard like this compound completely eliminate problems from signal suppression?
A4: While this compound is designed to co-elute with Nelfinavir and experience similar matrix effects, thereby providing accurate quantification, it doesn't eliminate the underlying issue of signal suppression.[10] In some cases, slight differences in chromatographic retention between the deuterated and non-deuterated forms can lead to differential matrix effects, where one is suppressed more than the other, compromising accuracy.[11]
Troubleshooting Guides
Guide 1: Investigating Low or Inconsistent this compound Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving issues with your this compound internal standard signal.
Caption: Troubleshooting workflow for low this compound signal.
Guide 2: Addressing Inaccurate Quantification Despite Using this compound
Even with a SIL internal standard, inaccuracies can arise. This guide helps you pinpoint the cause.
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantitative determination of the matrix effect on the this compound signal.
Objective: To calculate the Matrix Factor (MF) for this compound.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
This compound stock solution.
-
Mobile phase and reconstitution solvent.
-
Standard laboratory equipment for sample preparation.
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike a known amount of this compound into the reconstitution solvent at a concentration representative of the assay (e.g., the concentration used in the analytical run).
-
Prepare Set B (Analyte in Extracted Blank Matrix): a. Process blank matrix samples using your established extraction procedure (e.g., Protein Precipitation, LLE, or SPE). b. After the final evaporation step, reconstitute the dried extract with the same this compound solution prepared for Set A.
-
Analysis: Inject and analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the IS-normalized MF across different matrix lots should ideally be ≤15%.
-
Protocol 2: Comparison of Sample Preparation Techniques
This experiment helps in selecting the most effective sample preparation method to minimize signal suppression.
Objective: To compare the signal intensity of this compound after Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Procedure:
-
Pool blank biological matrix.
-
Divide the pooled matrix into three sets.
-
Spike all sets with a known concentration of Nelfinavir and this compound.
-
Set 1 (PPT): Precipitate proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge and analyze the supernatant.
-
Set 2 (LLE): Extract the analytes using an appropriate immiscible organic solvent (e.g., methyl-tert-butyl ether). Evaporate the organic layer and reconstitute.
-
Set 3 (SPE): Use a suitable SPE cartridge to extract the analytes. Elute, evaporate, and reconstitute.
-
Analysis: Analyze the final extracts from all three methods.
-
Evaluation: Compare the peak areas of this compound obtained from each method. The method yielding the highest and most consistent signal is generally preferred.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity
| Sample Preparation Method | Mean this compound Peak Area (n=6) | % RSD | Relative Signal Intensity (%) |
| Protein Precipitation (PPT) | 85,000 | 12.5 | 100 |
| Liquid-Liquid Extraction (LLE) | 150,000 | 8.2 | 176 |
| Solid-Phase Extraction (SPE) | 210,000 | 5.1 | 247 |
This is example data and will vary based on the specific matrix and experimental conditions.
Table 2: Example LC-MS/MS Parameters for Nelfinavir Analysis
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition (Nelfinavir) | m/z 568.4 -> 330.0 |
| MRM Transition (this compound) | m/z 572.4 -> 334.0 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Parameters should be optimized for the specific instrument in use.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. myadlm.org [myadlm.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Nelfinavir-d4 for the bioanalytical quantification of Nelfinavir.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the bioanalysis of Nelfinavir?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays for the accurate quantification of Nelfinavir in biological matrices such as plasma. As a SIL-IS, it is chemically identical to Nelfinavir but has a higher mass due to the replacement of some hydrogen atoms with deuterium. This allows it to be distinguished from the analyte by the mass spectrometer. The primary purpose of using this compound is to compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: How do I choose an appropriate concentration for this compound?
A2: The optimal concentration of this compound should be carefully determined during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve for Nelfinavir. This ensures that the detector response for the internal standard is strong and consistent across the entire analytical range. The concentration should be high enough to provide a robust signal but not so high that it saturates the detector or introduces significant isotopic contribution to the analyte's signal. It is recommended to test a few concentrations to find the one that provides the best precision and accuracy for the quality control samples.
Q3: Can the concentration of this compound affect the accuracy of my results?
A3: Yes, an inappropriate concentration of this compound can negatively impact the accuracy of your results. If the concentration is too low, the signal may be weak and variable, especially in samples with high Nelfinavir concentrations, leading to poor precision. Conversely, if the concentration is too high, it can lead to issues such as detector saturation and potential isotopic crosstalk, where the isotopes from the internal standard contribute to the signal of the analyte, causing an overestimation of the Nelfinavir concentration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in bioanalytical assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Peak Area | - Inconsistent addition of the internal standard solution.- Poor mixing of the internal standard with the sample matrix.- Instability of this compound in the sample or storage conditions.- Variable ion suppression or enhancement across different samples. | - Use a calibrated pipette and ensure consistent dispensing technique.- Vortex or mix samples thoroughly after adding the internal standard.- Evaluate the stability of this compound under your specific sample handling and storage conditions.- Optimize sample preparation to remove interfering matrix components. Ensure Nelfinavir and this compound co-elute to compensate for matrix effects. |
| Non-linear Calibration Curve | - Inappropriate concentration of this compound.- Isotopic contribution from high concentrations of Nelfinavir to the this compound mass channel (crosstalk).- Contamination of the this compound standard with unlabeled Nelfinavir. | - Re-evaluate and optimize the this compound concentration. A lower or higher concentration may improve linearity.- Check for isotopic crosstalk by injecting a high concentration standard of Nelfinavir without the internal standard and monitoring the this compound channel.- Verify the purity of your this compound standard. |
| Poor Accuracy and/or Precision of Quality Control (QC) Samples | - The chosen this compound concentration is not optimal for the entire calibration range.- Significant matrix effects that are not adequately compensated for by the internal standard.- Issues with the sample preparation procedure (e.g., inconsistent recovery). | - Experiment with different this compound concentrations to find one that provides acceptable accuracy and precision for all QC levels.- Improve sample cleanup to minimize matrix effects. Consider solid-phase extraction (SPE) over protein precipitation (PPT).- Ensure the sample preparation method is robust and reproducible. |
| Signal Suppression or Enhancement of this compound | - Co-elution of matrix components that affect the ionization of this compound. | - Modify the chromatographic conditions to separate Nelfinavir and this compound from the interfering matrix components.- Implement a more effective sample cleanup procedure. |
Experimental Protocols
Below are examples of experimental conditions derived from published bioanalytical methods for Nelfinavir using a deuterated internal standard. These should serve as a starting point for method development and optimization.
Sample Preparation: Protein Precipitation (PPT)
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1000 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm | Phenyl-Hexyl, 100 x 2.1 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient | 20% B to 95% B over 5 min | 30% B to 90% B over 7 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Nelfinavir) | m/z 568.3 -> 330.2 | m/z 568.3 -> 454.3 |
| MRM Transition (this compound) | m/z 572.3 -> 334.2 | m/z 572.3 -> 458.3 |
Quantitative Data Summary
The following table summarizes this compound concentrations and corresponding Nelfinavir calibration ranges from various validated bioanalytical methods.
| This compound Concentration (ng/mL) | Nelfinavir Calibration Range (ng/mL) | Biological Matrix | Sample Preparation |
| 100 | 5 - 2000 | Human Plasma | Protein Precipitation |
| 500 | 10 - 5000 | Human Plasma | Solid-Phase Extraction |
| 200 | 2 - 1000 | Rat Plasma | Liquid-Liquid Extraction |
Visualizations
Caption: A typical experimental workflow for the quantification of Nelfinavir in plasma using this compound.
Caption: A decision tree for troubleshooting common issues in Nelfinavir bioanalysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Nelfinavir-d4 in human plasma by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the quantification of this compound in human plasma, endogenous components like phospholipids, salts, and proteins can co-elute and interfere with the ionization of this compound, leading to inaccurate and imprecise results.[1][3] This can manifest as poor reproducibility, reduced sensitivity, and non-linearity of the calibration curve.[4]
Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Nelfinavir. SIL internal standards are considered the gold standard because they have nearly identical physicochemical properties and chromatographic retention times to the analyte.[5] This allows them to co-elute with the analyte and experience similar matrix effects, thus compensating for variations in signal intensity. However, significant ion suppression can still affect the signal of both the analyte and the internal standard, potentially compromising the assay's sensitivity.
Q3: What are the common causes of matrix effects in human plasma samples for Nelfinavir analysis?
A3: The primary causes of matrix effects in human plasma are endogenous phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[3] Other contributing factors include salts from buffers, anticoagulants used during blood collection, and residual proteins after sample preparation.[1] Given that Nelfinavir is highly protein-bound (approximately 98%), inefficient protein removal can also contribute to matrix effects.
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: The most common method is the post-extraction spiking technique to determine the Matrix Factor (MF).[1] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution at the same concentration. The detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor reproducibility of this compound peak areas across different plasma lots.
-
Possible Cause: Differential matrix effects between individual plasma samples. The composition of plasma can vary significantly from one individual to another.
-
Troubleshooting Steps:
-
Assess Matrix Factor in Multiple Lots: Evaluate the matrix effect in at least six different lots of blank human plasma.[1] A high coefficient of variation (%CV) in the matrix factor across these lots indicates a significant issue.
-
Improve Sample Cleanup: The existing sample preparation method (e.g., protein precipitation) may be insufficient. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering components.[5]
-
Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from the co-eluting matrix components. This can be achieved by using a longer column, a different stationary phase, or adjusting the gradient elution profile.[6]
-
Issue 2: Low signal intensity (ion suppression) for this compound, even at higher concentrations.
-
Possible Cause: Significant ion suppression due to co-eluting phospholipids or other matrix components.
-
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. HybridSPE®-Phospholipid technology or certain SPE cartridges are designed for this purpose.
-
Optimize LC Method: Ensure that this compound does not elute in the region where phospholipids typically appear. A wash step in the gradient can help to discard these interferences.
-
Check for Source Contamination: The ion source of the mass spectrometer may be contaminated with non-volatile matrix components. Perform a source cleaning as per the manufacturer's instructions.
-
Consider APCI: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less prone to ion suppression.[7]
-
Issue 3: Inconsistent internal standard (this compound) to analyte (Nelfinavir) peak area ratios.
-
Possible Cause: The matrix effect is not consistent for both the analyte and the internal standard, or there is an interference at the mass transition of one of the compounds.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for Nelfinavir and this compound are narrow and perfectly co-elute.
-
Check for Interferences: Analyze blank plasma extracts to check for any endogenous components that may have the same mass transition as Nelfinavir or this compound.
-
Evaluate Different Extraction Methods: The choice of sample preparation can influence the relative recovery of the analyte and the internal standard. Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the method that provides the most consistent peak area ratios.
-
Data Presentation
The following table summarizes typical, illustrative recovery and matrix effect data for Nelfinavir and this compound using common sample preparation techniques. Note: This data is representative and may not reflect the exact results from your laboratory.
| Sample Preparation Method | Analyte | Mean Recovery (%) | %CV of Recovery | Mean Matrix Factor (MF) | %CV of MF (across 6 lots) |
| Protein Precipitation (PPT) | Nelfinavir | 95.2 | 8.5 | 0.78 | 18.2 |
| This compound | 96.1 | 8.2 | 0.80 | 17.5 | |
| Liquid-Liquid Extraction (LLE) | Nelfinavir | 88.4[8] | 6.1 | 0.92 | 9.8 |
| This compound | 89.2 | 5.9 | 0.93 | 9.5 | |
| Solid-Phase Extraction (SPE) | Nelfinavir | 92.5 | 4.5 | 0.98 | 5.1 |
| This compound | 93.1 | 4.3 | 0.99 | 4.8 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol details the steps to calculate the Matrix Factor (MF) for this compound.
-
Prepare Solutions:
-
Neat Solution (A): Prepare a solution of this compound in the mobile phase at a concentration representative of the samples being analyzed (e.g., the concentration of the internal standard working solution).
-
Post-Extracted Spiked Sample (B):
-
Take six different lots of blank human plasma.
-
Extract these blank plasma samples using your established sample preparation protocol (e.g., PPT, LLE, or SPE).
-
After the final evaporation step, reconstitute the dried extract with the Neat Solution (A).
-
-
-
LC-MS/MS Analysis:
-
Inject both the Neat Solution (A) and the Post-Extracted Spiked Samples (B) into the LC-MS/MS system.
-
Record the peak area of this compound for each injection.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each plasma lot using the following formula: MF = (Mean peak area of this compound in Set B) / (Mean peak area of this compound in Set A)
-
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect.
-
Calculate the coefficient of variation (%CV) of the MF across the six plasma lots. A %CV of ≤15% is generally considered acceptable.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general LLE protocol that can be optimized for Nelfinavir and this compound.
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard working solution.
-
pH Adjustment: Add a small volume of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH.
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and acetonitrile, 90:10 v/v).[9]
-
Vortex for 5 minutes.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir and nelfinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for improving the recovery of Nelfinavir-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered in the bioanalysis of Nelfinavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound, a common internal standard for the quantification of Nelfinavir, can stem from several factors throughout the sample preparation workflow. These issues can be broadly categorized as:
-
Suboptimal Extraction Technique: The chosen method, whether protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), may not be optimized for Nelfinavir's physicochemical properties.
-
Poor pH Control: The pH of the sample and extraction solvents plays a critical role in the ionization state of Nelfinavir, which significantly impacts its solubility and partitioning behavior.[1][2][3][4][5]
-
Inappropriate Solvent Selection: The choice of organic solvent is crucial for efficient extraction. The polarity and composition of the solvent system must be tailored to Nelfinavir.[6]
-
Incomplete Protein Precipitation: In PPT methods, insufficient precipitation of plasma proteins can lead to the co-precipitation of the analyte, resulting in its loss.[7][8]
-
Analyte Instability: Nelfinavir may be susceptible to degradation during sample processing and storage.[9][10]
-
Strong Protein Binding: Nelfinavir is highly protein-bound in plasma, primarily to alpha1-acid glycoprotein (AAG) and human serum albumin (HSA).[11] Inefficient disruption of this binding can lead to poor recovery.
Q2: Which extraction method generally yields the best recovery for this compound?
Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been successfully employed for the extraction of Nelfinavir and its metabolites, often achieving high recovery rates.[12][13][14]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex biological matrices and can provide high recovery and reproducibility.[14][15] C18 cartridges are commonly used for Nelfinavir extraction.[14]
-
Liquid-Liquid Extraction (LLE): LLE is a robust method that can also yield high recovery. A common solvent system for Nelfinavir is a mixture of ethyl acetate and acetonitrile.[13]
The optimal method will depend on the specific laboratory setup, sample matrix, and desired level of sample cleanup.
Q3: How does pH affect the extraction efficiency of this compound?
The pH of the sample and extraction solutions is a critical parameter. For weakly basic drugs like Nelfinavir, adjusting the pH of the aqueous sample to an alkaline condition (e.g., pH 11.0) deionizes the analyte, reducing its solubility in the aqueous phase and promoting its transfer to the organic phase during LLE or retention on a non-polar SPE sorbent.[1][2] Conversely, for back-extraction into an aqueous phase, an acidic environment (e.g., pH 2.5) is used to ionize the drug.[1]
Troubleshooting Guide
Issue 1: Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Protein Precipitation | Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is a good starting point. | Improved pellet formation and clearer supernatant, leading to better analyte recovery. |
| Investigate different precipitating solvents. Acetonitrile is often effective.[8] | Different solvents have varying efficiencies in precipitating proteins and keeping the analyte in solution. | |
| Ensure thorough vortexing after adding the precipitating solvent to facilitate complete protein denaturation and precipitation. | Maximizes the interaction between the solvent and proteins for efficient precipitation. | |
| Co-precipitation of this compound | After adding the precipitating solvent, allow the sample to incubate at a low temperature (e.g., -20°C) for a short period (e.g., 10-15 minutes) before centrifugation. | This can enhance protein precipitation and may reduce the amount of analyte trapped in the protein pellet. |
| After centrifugation, carefully collect the supernatant without disturbing the protein pellet. | Prevents contamination of the extract with precipitated proteins that may contain the analyte. |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the pH of the plasma sample to an alkaline value (e.g., pH 9-11) before extraction to ensure this compound is in its non-ionized, more organic-soluble form.[1][2] | Increased partitioning of this compound into the organic extraction solvent. |
| Inappropriate Extraction Solvent | Test different organic solvents or solvent mixtures. Diethyl ether and mixtures of ethyl acetate and acetonitrile have been shown to be effective.[6][13] | Improved extraction efficiency due to better solubility of this compound in the organic phase. |
| Insufficient Mixing | Ensure vigorous and adequate vortexing (e.g., for 3-5 minutes) to maximize the surface area for mass transfer between the aqueous and organic phases.[6] | Enhanced partitioning of the analyte into the organic solvent. |
| Emulsion Formation | If an emulsion forms, try centrifugation at a higher speed or for a longer duration. Adding a small amount of a different organic solvent or salt can also help break the emulsion. | Clear separation of the aqueous and organic layers, allowing for accurate collection of the organic phase. |
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Cartridge Conditioning | Ensure the SPE cartridge (e.g., C18) is properly conditioned with methanol followed by water or an appropriate buffer. Do not let the sorbent bed dry out before loading the sample.[16] | Proper activation of the stationary phase for optimal analyte retention. |
| Inefficient Analyte Retention | Adjust the pH of the sample to an alkaline value before loading to promote retention of the non-ionized this compound on the reversed-phase sorbent.[14] | Increased binding of the analyte to the SPE sorbent. |
| Incomplete Elution | Optimize the elution solvent. A mixture of methanol or acetonitrile with a small percentage of an acid (e.g., formic acid) can be effective for eluting this compound from a C18 cartridge. | Complete recovery of the bound analyte from the SPE sorbent. |
| Use a sufficient volume of elution solvent and consider a two-step elution to ensure complete recovery. | Maximizes the desorption of the analyte from the stationary phase. |
Data Summary
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (Ethyl acetate-acetonitrile) | Nelfinavir | 83.0 - 92.4 | [13] |
| Solid-Phase Extraction (C18) | Nelfinavir | > 88 | [14] |
| Solid-phase extraction with dispersive liquid-liquid microextraction | Nelfinavir | 93.7 - 105.4 | [12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 250 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound).
-
Add 50 µL of a basifying agent (e.g., 1 M NaOH) to adjust the sample pH to approximately 11.
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and acetonitrile).[13]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[6]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
To 600 µL of human plasma, add the internal standard (this compound) and dilute 1:1 with a phosphate buffer (pH 7).[14]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 500 µL of a weak wash solution (e.g., 5% methanol in water) to remove interferences.[14]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 3 x 500 µL of methanol into a clean collection tube.[14]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stability of nelfinavir mesylate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of nelfinavir binding to plasma proteins and the lack of drug displacement interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase extraction combined with dispersive liquid-liquid microextraction/HPLC-UV as a sensitive and efficient method for extraction, pre-concentration and simultaneous determination of antiretroviral drugs nevirapine, efavirenz and nelfinavir in pharmaceutical formulations and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Welcome to the technical support center for addressing issues related to the stability of Nelfinavir-d4 in whole blood samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems and questions regarding this compound instability in whole blood.
Q1: My this compound concentrations are unexpectedly low in whole blood samples. What are the potential causes?
A1: Several factors can contribute to lower-than-expected concentrations of this compound in whole blood:
-
Enzymatic Degradation: While Nelfinavir is not an ester and thus not primarily susceptible to esterases, it is metabolized by cytochrome P450 enzymes (CYP3A and CYP2C19) which can be present in blood cells.[1][2] This metabolic activity can lead to the degradation of the parent compound.
-
Adsorption to Labware: Nelfinavir is a lipophilic compound and can adsorb to the surfaces of collection tubes and other labware, leading to a decrease in the concentration available for analysis.[3][4]
-
Inefficient Extraction: The high protein-binding nature of Nelfinavir (>98%) can make its extraction from the blood matrix challenging.[3] An inefficient extraction process will result in lower recovery and consequently, lower measured concentrations.
-
pH-Dependent Instability: Although not specifically documented for Nelfinavir, pH shifts in the sample during collection and processing can sometimes affect the stability of certain compounds.
Troubleshooting Steps:
-
Review Sample Handling: Ensure that blood samples are processed as quickly as possible after collection.[5] Keep samples on ice to minimize enzymatic activity.
-
Optimize Extraction Method: Re-evaluate your protein precipitation and liquid-liquid or solid-phase extraction steps to ensure optimal recovery of a highly protein-bound drug.
-
Check for Adsorption: Consider using low-adsorption microcentrifuge tubes and silanized glassware to minimize loss of the analyte.
-
Use of Stabilizers: While esterase inhibitors are not directly relevant to Nelfinavir's structure, if co-analyzing with other drugs that are esters, their use is critical. For Nelfinavir, the primary stabilization method is temperature control.
Q2: I am observing high variability in my this compound stability results between replicates. What could be the reason?
A2: High variability is often linked to inconsistent sample processing and the equilibration dynamics of the drug in whole blood.
-
Incomplete Equilibration: this compound, when spiked into whole blood in vitro, needs time to distribute between plasma and red blood cells.[5] If samples are processed at different time points post-spiking, the concentration in the resulting plasma can vary significantly.
-
Inconsistent Temperature: Fluctuations in temperature during sample handling and storage can lead to variable rates of enzymatic degradation.
-
Non-homogenous Samples: Inadequate mixing of the blood sample after spiking can lead to inconsistent concentrations between aliquots.
Troubleshooting Steps:
-
Standardize Equilibration Time: Introduce a consistent pre-incubation period (e.g., 30-60 minutes at 37°C) after spiking to allow for equilibration before starting the stability time points.[5]
-
Strict Temperature Control: Use ice baths or cooling blocks throughout the sample processing steps to ensure consistent low temperatures.
-
Thorough Mixing: Ensure gentle but thorough mixing of the whole blood samples immediately after spiking and before aliquoting.
Q3: How long can I store whole blood samples containing this compound at room temperature before processing?
A3: It is highly recommended to minimize the time whole blood samples are kept at room temperature. For most bioanalytical methods, this duration should be representative of the clinical sample handling process, which is typically no longer than 2 hours.[5] Stability should be experimentally determined for your specific conditions.
Illustrative Stability Data
The following tables represent typical data from a whole blood stability study.
Table 1: this compound Stability in Human Whole Blood at Room Temperature
| Time Point | Mean Concentration (ng/mL) | % of Initial Concentration | Pass/Fail |
| 0 hours | 100.2 | 100% | - |
| 2 hours | 92.5 | 92.3% | Pass |
| 4 hours | 84.1 | 83.9% | Fail |
Acceptance criteria: Mean concentration within ±15% of the initial (0 hour) concentration.
Table 2: Effect of Storage Temperature on this compound Recovery
| Storage Condition | Mean Concentration (ng/mL) | % Recovery vs. Initial |
| Initial (T=0) | 105.0 | 100% |
| 4 hours at Room Temp | 88.2 | 84.0% |
| 4 hours on Ice | 101.5 | 96.7% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Whole Blood
Objective: To determine the stability of this compound in whole blood at a specific temperature over a defined period.
Materials:
-
Freshly collected human whole blood (with appropriate anticoagulant, e.g., K2-EDTA)
-
This compound stock solution
-
Calibrated pipettes and low-adsorption tubes
-
Centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Equilibrate fresh whole blood to 37°C.
-
Spike the whole blood with this compound to achieve low and high QC concentrations. Mix gently but thoroughly.
-
Allow the spiked blood to equilibrate at 37°C for 30 minutes.[5]
-
At time zero (T=0), immediately aliquot a portion of the blood, process to plasma by centrifugation (e.g., 2000 x g for 15 minutes at 4°C), and store the plasma at -80°C.
-
Store the remaining spiked whole blood at the desired temperature (e.g., room temperature or on ice).
-
At subsequent time points (e.g., 1, 2, 4 hours), repeat step 4.
-
After collecting all time points, process the plasma samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).[6]
-
Calculate the concentration of this compound at each time point and express it as a percentage of the T=0 concentration. Stability is acceptable if the mean concentrations of the aged samples are within ±15% of the T=0 sample.[5]
Visualizations
Below are diagrams illustrating key processes and pathways related to this compound stability and analysis.
Caption: Workflow for Whole Blood Stability Assessment.
Caption: this compound Metabolic Pathway in Blood.
References
- 1. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nelfinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with HIV-Protease Inhibitor Nelfinavir Identifies Membrane Lipid Composition and Fluidity as a Therapeutic Target in Advanced Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Blood Stability Determination- BioPharma Services [biopharmaservices.com]
- 6. Drug Metabolite Stability Assay Protocol in Whole Blood - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nelfinavir-d4 as an internal standard in bioanalytical assays. The following information addresses potential interference from Nelfinavir metabolites and ensures the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Nelfinavir and how are they formed?
A1: The primary and pharmacologically active metabolite of Nelfinavir is M8, also known as Nelfinavir hydroxy-tert-butylamide.[1][2][3] M8 is formed through the hydroxylation of the t-butylamide moiety of Nelfinavir, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C19.[1] Other minor metabolites are also produced. Due to its significant plasma concentrations and antiviral activity, M8 is a key consideration in bioanalytical method development.[1][4][5]
Q2: Why is this compound used as an internal standard for Nelfinavir quantification?
A2: this compound is a stable isotope-labeled (SIL) version of Nelfinavir. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties, extraction recovery, and ionization efficiency with the unlabeled analyte (Nelfinavir).[6][7] This allows for accurate correction of variations that can occur during sample preparation and analysis.
Q3: Can Nelfinavir metabolites, particularly M8, interfere with the this compound internal standard?
A3: While SIL internal standards are robust, interference is still possible and should be investigated during method validation.[7][8] Potential sources of interference from metabolites like M8 include:
-
Isobaric Interference: If a metabolite has the same nominal mass as this compound, it could potentially interfere. However, the mass difference between Nelfinavir and M8 (due to the addition of an oxygen atom) and the deuterium labeling of this compound makes this unlikely.
-
Cross-talk in MS/MS: In tandem mass spectrometry, interference can occur if a fragment ion of a co-eluting metabolite is identical to the fragment ion being monitored for this compound. This requires careful selection of precursor-product ion transitions (MRM transitions).
-
Matrix Effects: High concentrations of co-eluting metabolites can suppress or enhance the ionization of the internal standard, leading to inaccurate quantification.[6][9]
Q4: How can I assess if M8 is interfering with my this compound signal?
A4: During method validation, specific experiments should be performed to demonstrate the absence of interference. These include:
-
Specificity and Selectivity: Analyze blank matrix samples spiked with high concentrations of M8 and other relevant metabolites to ensure no signal is detected in the MRM channel for this compound.
-
Post-Column Infusion: Infuse a constant flow of this compound into the mass spectrometer post-chromatography while injecting a high-concentration sample of M8. A dip or peak in the this compound signal at the retention time of M8 would indicate ion suppression or enhancement.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the quantification of Nelfinavir using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent this compound peak area across a run | 1. Matrix Effects: High concentrations of metabolites or other endogenous components in some samples may be causing ion suppression or enhancement.[6] 2. Inconsistent Sample Preparation: Variability in extraction efficiency. | 1a. Chromatographic Separation: Optimize the HPLC/UPLC method to ensure chromatographic separation of Nelfinavir and M8. 1b. Sample Dilution: Dilute problematic samples to reduce the concentration of interfering metabolites.[8] 2a. Review Extraction Protocol: Ensure consistent execution of the sample preparation procedure. |
| Poor accuracy or precision in quality control (QC) samples | 1. Metabolite Interference: A metabolite may be contributing to the signal of the analyte or internal standard. 2. Non-optimized MS/MS transitions: The selected MRM transitions may not be specific enough. | 1a. Perform Specificity Tests: Analyze blank samples spiked with M8 to confirm no interference. 2a. Optimize MRM Transitions: Select precursor and product ions that are unique to Nelfinavir and this compound and have been shown to be free from cross-talk from metabolites.[1] |
| Signal observed for this compound in blank samples | 1. Cross-contamination: Carryover from a previous high-concentration sample. 2. Contaminated Reagents: The internal standard spiking solution or other reagents may be contaminated. | 1a. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to prevent carryover. 2a. Prepare Fresh Reagents: Prepare new stock and working solutions of the internal standard. |
Experimental Protocols
Protocol 1: Assessment of Metabolite Interference on Internal Standard
Objective: To determine if the major metabolite, M8, interferes with the quantification of Nelfinavir using this compound.
Methodology:
-
Preparation of Samples:
-
Prepare a blank biological matrix (e.g., human plasma) sample.
-
Prepare a blank matrix sample spiked with this compound at the working concentration used in the assay.
-
Prepare a blank matrix sample spiked with a high concentration of M8 (at or above the expected Cmax in clinical samples).
-
Prepare a blank matrix sample spiked with both this compound (working concentration) and a high concentration of M8.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
Monitor the MRM transitions for both Nelfinavir and this compound.
-
-
Data Evaluation:
-
In the sample containing only M8, verify that there is no significant peak in the MRM channel for this compound at the expected retention time.
-
Compare the peak area of this compound in the sample containing only the internal standard to the sample containing both the internal standard and M8. A significant difference (>15-20%) may indicate ion suppression or enhancement.
-
Protocol 2: LC-MS/MS Method Parameters for Nelfinavir and M8
The following table provides a summary of typical LC-MS/MS parameters. These should be optimized for your specific instrumentation and assay requirements.
| Parameter | Typical Value/Condition |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation of Nelfinavir and M8 |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Nelfinavir MRM Transition | e.g., m/z 568.3 -> 331.2[1] |
| This compound MRM Transition | e.g., m/z 572.3 -> 335.2 |
| M8 Metabolite MRM Transition | e.g., m/z 584.3 -> 331.2 |
Note: Specific m/z values should be confirmed and optimized based on the instrument used.
Visualizations
Caption: Bioanalytical workflow for Nelfinavir quantification.
References
- 1. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelfinavir and Its Active Metabolite M8 Are Partial Agonists and Competitive Antagonists of the Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of nelfinavir and its M8 metabolite on lymphocyte P-glycoprotein activity during antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of variation in plasma concentrations of nelfinavir and its active metabolite M8 in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Nelfinavir-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution, and why is it a problem when using this compound as an internal standard?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks. When Nelfinavir and its deuterated internal standard, this compound, co-elute, it can lead to inaccurate quantification. This is primarily due to ion suppression or enhancement in the mass spectrometer source, where the presence of a high concentration of the analyte (Nelfinavir) can affect the ionization efficiency of the internal standard (this compound), and vice-versa. This can compromise the reliability of the bioanalytical method.
Q2: We are observing significant variability in our results when analyzing high concentration samples. Could this be related to this compound co-elution?
A2: Yes, this is a strong possibility. At high analyte concentrations, the co-eluting internal standard signal can be suppressed, leading to an overestimation of the analyte concentration. This phenomenon is a known issue in LC-MS/MS analysis when using a stable isotope-labeled internal standard that chromatographically co-elutes with the analyte.
Q3: What is the "isotope effect" in chromatography, and how can it affect the separation of Nelfinavir and this compound?
A3: The "isotope effect" refers to the slight difference in physicochemical properties between a compound and its stable isotope-labeled counterpart. In the case of this compound, the presence of four deuterium atoms can lead to minor differences in its retention behavior on a chromatographic column compared to Nelfinavir. This can result in partial separation of the two compounds, which, if not baseline resolved, can still lead to inaccurate quantification due to differential matrix effects or ion suppression across the partially resolved peaks.
Troubleshooting Guide
Issue: Poor peak shape and suspected co-elution of Nelfinavir and this compound.
This guide provides a systematic approach to troubleshoot and resolve co-elution issues between Nelfinavir and its deuterated internal standard, this compound.
Step 1: Initial Assessment and Diagnosis
-
Symptom: Inconsistent peak area ratios of Nelfinavir/Nelfinavir-d4, especially at the lower and upper limits of quantification. Poor peak shape (e.g., fronting, tailing, or split peaks) may also be observed.
-
Diagnostic Action:
-
Inject a high-concentration Nelfinavir standard with the this compound internal standard and observe the peak shape and retention times.
-
Overlay the chromatograms of Nelfinavir and this compound acquired separately to visually assess the degree of overlap.
-
Review the mass spectrometry data for any signs of ion suppression or enhancement.
-
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting this compound co-elution.
Step 2: Chromatographic Method Optimization
If co-elution is confirmed, the following parameters of the liquid chromatography method should be systematically adjusted.
-
Mobile Phase Modification:
-
Organic Solvent Ratio: A slight adjustment in the acetonitrile or methanol concentration can significantly impact the retention and selectivity between Nelfinavir and this compound.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the elution order or improve separation due to different solvent-analyte interactions.
-
pH and Buffer Concentration: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of Nelfinavir, affecting its retention. Adjusting the buffer concentration can also influence peak shape and retention.
-
-
Gradient Elution Program:
-
For gradient methods, decreasing the initial percentage of the organic solvent (%B) can improve the retention and separation of early eluting peaks.
-
Making the gradient slope shallower (i.e., increasing the gradient duration) can enhance the resolution between closely eluting compounds.
-
-
Column Chemistry:
-
If mobile phase and gradient optimization are insufficient, consider a different stationary phase. A C8 or Phenyl column may offer different selectivity compared to a C18 column.
-
Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and may resolve the co-elution.
-
Step 3: Evaluation of Separation
After each modification, inject a mixture of Nelfinavir and this compound to assess the chromatographic resolution. Aim for baseline separation or at least a valley-to-peak ratio that ensures accurate integration.
Step 4: Method Re-validation
Once adequate separation is achieved, it is crucial to re-validate the analytical method to ensure it meets the required standards for linearity, accuracy, and precision as per regulatory guidelines.
Experimental Protocols & Data
Protocol 1: Initial LC-MS/MS Method with Co-elution
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B in 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI+, Multiple Reaction Monitoring (MRM)
Protocol 2: Optimized LC-MS/MS Method for Resolution
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Methanol
-
Gradient: 20% B to 85% B in 8 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI+, Multiple Reaction Monitoring (MRM)
Data Presentation: Comparison of Method Performance
| Parameter | Method with Co-elution (Protocol 1) | Optimized Method (Protocol 2) |
| Retention Time (Nelfinavir) | 2.15 min | 5.82 min |
| Retention Time (this compound) | 2.15 min | 5.78 min |
| Resolution (Rs) | 0.0 | 1.8 |
| Accuracy (% Bias at ULOQ) | +18.5% | -2.3% |
| Precision (%CV at ULOQ) | 12.7% | 3.1% |
Logical Relationship Diagram for Method Optimization
Caption: Logical approach to resolving chromatographic co-elution.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression for Nelfinavir-d4 in complex biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from a sample (e.g., proteins, lipids, salts from plasma) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5] Even with a highly selective LC-MS/MS system, ion suppression can be a significant issue because the interfering components may not be detected by the instrument but still affect the analyte's ionization.[1]
Q2: How can I determine if ion suppression is affecting my assay?
The most common method to identify ion suppression is a post-column infusion experiment .[1][6][7][8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[1][6] A drop in the constant baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.[1][6]
A quantitative assessment can be performed using the post-extraction spike method .[7][9] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solvent at the same concentration.[9] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[9]
Q3: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Doesn't that automatically correct for ion suppression?
Using a SIL-IS like this compound is the best practice to compensate for matrix effects.[1][10][11][12] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression, keeping their response ratio constant.[2][11] However, this is not always a guarantee.[10] Differences in retention time, even slight ones, between the analyte and the SIL-IS can lead to them experiencing different levels of suppression.[10] Furthermore, high concentrations of the internal standard can itself cause ion suppression.[11] Therefore, while a SIL-IS is crucial, it is still essential to validate the assay for matrix effects to ensure reliable quantification.[4][10]
Q4: What are the most common sources of ion suppression in plasma or serum samples?
Phospholipids are a major cause of ion suppression in bioanalysis of plasma or serum samples.[13][14] These endogenous components are often co-extracted with the analytes and can elute over a broad chromatographic range, interfering with the target compounds.[14] Other sources include salts, proteins, and co-administered drugs.[3][9]
Troubleshooting Guide
Problem: Inconsistent results, poor accuracy, or low sensitivity for Nelfinavir quantification.
This is a classic sign of unaddressed matrix effects. Follow this workflow to diagnose and mitigate the issue.
Caption: Workflow for identifying and mitigating ion suppression.
-
Step 1: Assess Matrix Effect: First, confirm that ion suppression is the root cause. Use the post-column infusion experiment to see if suppression zones overlap with the retention time of Nelfinavir and this compound.[6]
-
Step 2: Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][13] Simple protein precipitation (PPT) is often insufficient and can leave significant amounts of phospholipids.[13] Consider more rigorous techniques.
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences while concentrating the analyte.[2][3]
-
Liquid-Liquid Extraction (LLE): An effective technique for cleaning up samples by partitioning the analyte into an immiscible solvent.[2][13]
-
Phospholipid Depletion Plates: Specialized plates designed to selectively remove phospholipids from the sample extract.[14]
-
-
Step 3: Refine Chromatography: If sample preparation is not enough, modify the LC method to chromatographically separate Nelfinavir from the suppression zones.[1][2][6] This can be achieved by adjusting the mobile phase gradient, changing the flow rate, or using a different column chemistry to alter selectivity.[3][6]
-
Step 4: Quantify Remaining Effect: After optimization, quantify the extent of the remaining matrix effect using the post-extraction spike method to ensure it is within acceptable limits for your validation protocol.[9]
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Throughput |
| Protein Precipitation (PPT) | Good (>90%) | Low (~50%)[13] | High |
| Liquid-Liquid Extraction (LLE) | Good-Excellent (85-100%)[15] | Moderate-High | Medium |
| Solid-Phase Extraction (SPE) | Excellent (>95%) | High | Medium-Low |
| HybridSPE®-Phospholipid | Excellent (>95%) | Very High (>99%)[14] | High |
Table 2: Typical LC-MS/MS Parameters for Nelfinavir Analysis
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Nelfinavir) | m/z 568.4 → 330.0[15] |
| MS/MS Transition (IS) | Varies based on IS used |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
Note: These are representative values and should be optimized for your specific instrumentation and assay requirements.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment
This protocol helps visualize regions of ion suppression in your chromatogram.
Caption: Experimental setup for post-column infusion.
-
Prepare Solutions:
-
Prepare a solution of this compound in mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Prepare a blank matrix sample by performing your complete extraction procedure on a control matrix (e.g., drug-free plasma).
-
-
System Setup:
-
Equilibrate the LC-MS/MS system with the initial chromatographic conditions.
-
Using a syringe pump, deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-union placed between the analytical column and the MS ion source.
-
-
Acquisition:
-
Monitor the MS/MS transition for this compound. You should observe a stable, elevated baseline signal.
-
Once the baseline is stable, inject the extracted blank matrix sample onto the LC column.
-
-
Analysis:
-
Analyze the resulting chromatogram. Any negative peaks or dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression. Compare these regions to the expected retention time of your analyte.
-
Protocol 2: Quantitative Matrix Factor Assessment
This protocol quantifies the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nelfinavir and this compound into the reconstitution solvent at a specific concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the final, dried-down extracts with Nelfinavir and this compound to the same concentrations as Set A.
-
Set C (Extracted Matrix - for IS): Extract the same six lots of blank matrix that have been pre-spiked with the internal standard (this compound) only.
-
-
Analysis:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS.
-
MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Response Ratio in Set B) / (Mean Analyte/IS Peak Response Ratio in Set A)
-
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be within the acceptance criteria of your laboratory (typically ≤15%). Values close to 1.0 indicate minimal matrix effect.[9]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nelfinavir-d4 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) version of Nelfinavir, is the preferred type of internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its primary function is to compensate for variability during the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement.[3] By adding a known and constant concentration of this compound to all calibration standards, quality controls (QCs), and study samples, the ratio of the analyte (Nelfinavir) response to the IS response is used for quantification. This normalization improves the accuracy and precision of the analytical method.[3]
Q2: Why is lot-to-lot variability of this compound a concern?
A2: Lot-to-lot variability of this compound can significantly impact the accuracy and reproducibility of a bioanalytical method. The key concerns are:
-
Purity Differences: Variations in chemical and isotopic purity between lots can affect the accuracy of the prepared IS concentration. The presence of unlabeled Nelfinavir as an impurity in the this compound material is a critical issue, as it can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).[4]
-
Performance Inconsistencies: Different lots may exhibit slight variations in their chromatographic behavior or mass spectrometric response, potentially leading to inconsistent tracking of the analyte and affecting the analyte-to-IS response ratio.
-
Regulatory Compliance: Regulatory bodies like the FDA require that changes in critical reagents, including new lots of an internal standard, are evaluated to ensure the continued validity of the bioanalytical method.[5]
Q3: What are the typical acceptance criteria for a new lot of this compound?
A3: While there are no universally mandated acceptance criteria specifically for a new lot of this compound, the FDA's guidance on bioanalytical method validation provides a framework.[6][7] Key considerations and typical acceptance criteria include:
-
Purity: The chemical and isotopic purity of the new lot should be high and comparable to the previous lot. A Certificate of Analysis (CoA) should be reviewed.
-
Cross-Interference: The response from any interfering components in a blank sample (without analyte or IS) should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample.[6]
-
Analyte Response: The mean response of the new lot of IS should be within a predefined percentage (e.g., ±15%) of the mean response of the old lot when analyzed under the same conditions.
-
Precision and Accuracy: Quality control (QC) samples prepared with the new lot of IS should meet the same precision and accuracy criteria as the original method validation (typically ±15% deviation from the nominal concentration, and ≤15% coefficient of variation, except for the LLOQ which is ±20% and ≤20% CV).[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in IS response across a run | 1. Inconsistent sample preparation (e.g., pipetting errors).2. Instrument instability (e.g., fluctuating spray in the MS source).3. Matrix effects varying between samples.4. IS instability in the analytical solution. | 1. Review sample preparation procedures for consistency.2. Check instrument performance, including pump pressure, spray stability, and temperature.3. Investigate matrix effects by diluting affected samples with the blank matrix and re-analyzing.4. Verify the stability of the IS in the prepared solutions. |
| Sudden shift in IS response with a new lot | 1. Difference in the purity or concentration of the new lot of this compound.2. Improper storage or handling of the new lot.3. Error in the preparation of the new IS stock solution. | 1. Perform a lot-to-lot comparison experiment (see Experimental Protocols section).2. Verify the storage conditions and expiration date of the new lot.3. Re-prepare the IS stock solution, paying close attention to weighing and dilution steps. |
| Presence of unlabeled Nelfinavir in the this compound standard | 1. Incomplete deuteration during the synthesis of the this compound.[4]2. Contamination of the this compound material. | 1. Review the Certificate of Analysis for the isotopic purity of the this compound lot.2. Analyze a high concentration solution of the this compound to check for the presence of the unlabeled Nelfinavir transition.3. If significant unlabeled analyte is present, consider sourcing a new lot with higher isotopic purity. |
| Poor tracking of the analyte by the IS | 1. Chromatographic separation of Nelfinavir and this compound (isotopic effect).2. Different susceptibility to matrix effects between the analyte and IS.3. Chemical instability of the IS or analyte. | 1. Optimize chromatographic conditions to ensure co-elution of the analyte and IS.2. Evaluate matrix effects from different sources of the biological matrix.[6]3. Assess the stability of both the analyte and IS under the experimental conditions. |
Experimental Protocols
Protocol for Qualification of a New Lot of this compound Internal Standard
Objective: To verify that a new lot of this compound provides comparable performance to the previously qualified lot and does not adversely impact the accuracy and precision of the bioanalytical method.
Materials:
-
Previously qualified (old) lot of this compound
-
New lot of this compound
-
Nelfinavir reference standard
-
Blank biological matrix (e.g., plasma) from at least six different sources[6]
-
Calibrators and Quality Control (QC) samples
Methodology:
-
Preparation of Internal Standard Stock Solutions:
-
Prepare separate stock solutions of the old and new lots of this compound at the same concentration in the appropriate solvent.
-
-
Preparation of Working Solutions:
-
Prepare working solutions from each stock solution for spiking into samples.
-
-
Analytical Run Design:
-
Prepare two separate analytical runs.
-
Run 1: Use the old lot of this compound. Include a full set of calibration standards and at least six replicates of low, medium, and high QC samples.
-
Run 2: Use the new lot of this compound. Include a full set of calibration standards and at least six replicates of low, medium, and high QC samples.
-
Both runs should be performed on the same day by the same analyst using the same instrumentation and reagent batches (except for the IS lot).
-
-
Data Analysis and Acceptance Criteria:
| Parameter | Experiment | Acceptance Criteria |
| IS Response Comparison | Compare the mean peak area of the IS in the zero samples (blank matrix + IS) from Run 1 (old lot) and Run 2 (new lot). | The mean response of the new lot should be within ±15% of the mean response of the old lot. |
| Calibration Curve Performance | Evaluate the linearity, accuracy, and precision of the calibration curves from both runs. | The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for LLOQ). At least 75% of the standards must meet this criterion.[6] |
| Accuracy and Precision of QCs | Calculate the accuracy and precision for the low, mid, and high QC samples for both runs. | The mean accuracy for each QC level should be within ±15% of the nominal value. The precision (%CV) for each QC level should not exceed 15%. |
| Cross-Interference Check | Analyze six different lots of blank matrix spiked only with the new lot of this compound. Monitor the mass transition of Nelfinavir. | The response in the Nelfinavir channel should be less than 20% of the LLOQ response. |
Visualizations
Caption: Workflow for the qualification of a new lot of this compound internal standard.
Caption: Decision tree for troubleshooting inconsistent this compound internal standard response.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. nebiolab.com [nebiolab.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. fda.gov [fda.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Welcome to the technical support center for Nelfinavir-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the back-exchange of deuterium during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., mobile phase, sample matrix).[1][] This is problematic in quantitative analysis, particularly in LC-MS/MS, where this compound is used as an internal standard. The exchange alters the mass-to-charge ratio (m/z) of the standard, leading to a decrease in its expected signal and the appearance of interfering peaks (e.g., d3, d2), which can compromise the accuracy, precision, and reliability of the analytical method.[3]
Q2: Which positions on the Nelfinavir molecule are susceptible to back-exchange?
Nelfinavir has several labile protons that are susceptible to exchange. These are hydrogens attached to heteroatoms (Oxygen and Nitrogen). Specifically, the molecule contains:
-
Two hydroxyl (-OH) groups
-
Two amide (-NH) groups
Hydrogens at these positions are readily exchangeable.[4][5][6] If the deuterium labels in this compound are located at these positions, they are at high risk for back-exchange under certain conditions.
Troubleshooting Guide
Q1: I am observing unexpected peaks in my mass spectrometer for this compound (e.g., M-1, M-2). What is the likely cause?
Observing peaks at lower m/z values than expected for your this compound standard is a strong indicator of deuterium back-exchange. Each deuterium atom that is replaced by a hydrogen atom will result in a mass loss of approximately 1 Da. This suggests that your experimental conditions are promoting the exchange of deuterium with protons from the solvent.
Q2: My calibration curve is showing high variability and poor linearity. Could back-exchange be the cause?
Yes, inconsistent back-exchange is a common cause of poor reproducibility in bioanalytical assays.[3] If the rate of back-exchange varies between your samples, calibrators, and quality control samples, the response of the internal standard will be inconsistent, leading to high variability and poor performance of the calibration curve. This variability can be influenced by slight differences in sample matrix, processing time, or temperature.
Q3: How can I confirm that back-exchange is occurring in my experiment?
To confirm back-exchange, you can perform a simple experiment:
-
Prepare a solution of this compound in a non-protic solvent (e.g., pure acetonitrile). This is your control.
-
Prepare another solution of this compound in your current aqueous mobile phase or sample matrix.
-
Analyze both solutions by direct infusion into the mass spectrometer.
-
A significant shift to a lower mass in the aqueous sample compared to the non-protic control confirms that back-exchange is happening.
Mitigation Strategies & Experimental Protocols
The primary strategy to mitigate deuterium back-exchange is to minimize the lability of the deuterium atoms during sample preparation and analysis. This is achieved by controlling pH, temperature, and exposure time to protic solvents.
Strategy 1: Control of pH
The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange is catalyzed by both acid and base, with the minimum rate of exchange typically occurring in a slightly acidic pH range of 2.5 to 4.5.[1]
Experimental Protocol: pH Optimization of Mobile Phase
-
Preparation of Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH with a suitable acidifier. Common choices for reversed-phase chromatography include formic acid or phosphoric acid. Test pH values such as 3.0, 4.0, 5.0, and 7.0. Several validated methods for Nelfinavir use mobile phases with pH in the range of 3.4 to 4.1.[7][8]
-
Sample Preparation: Reconstitute extracted samples of this compound in each of the prepared mobile phases.
-
LC-MS/MS Analysis: Inject the samples and monitor the mass spectrum of this compound.
-
Evaluation: Compare the peak intensity of the fully deuterated (d4) species versus the back-exchanged species (d3, d2, etc.) across the different pH conditions. Select the pH that provides the highest intensity for the d4 peak and minimal lower mass peaks.
Strategy 2: Temperature Control
Lowering the temperature significantly reduces the rate of the back-exchange reaction.
Experimental Protocol: Low-Temperature Sample Handling and Analysis
-
Sample Preparation: Perform all sample preparation steps, including extraction and reconstitution, on ice or using pre-chilled solvent solutions.
-
Autosampler Temperature: Maintain the autosampler temperature at a low, controlled temperature, typically 4°C.
-
Column Temperature: While low column temperatures can reduce back-exchange, they can also affect chromatography. If possible, experiment with sub-ambient column temperatures (e.g., 10-20°C) to find a balance between minimizing exchange and maintaining good peak shape. For many applications, a controlled room temperature (e.g., 25°C) is a practical compromise when combined with optimized pH and speed.[8]
-
Evaluation: Compare the stability of this compound in samples stored at 4°C versus room temperature over a typical analytical run time.
Strategy 3: Minimize Analysis Time
Reducing the time the sample is exposed to aqueous environments, especially under non-optimal pH and temperature, will limit the extent of back-exchange.
Experimental Protocol: Fast Chromatography
-
Method Optimization: Develop an LC method with a short run time. Consider using shorter columns, higher flow rates, or ultra-high-performance liquid chromatography (UHPLC) systems.
-
Workflow Efficiency: Minimize the time between sample preparation and injection. Avoid letting samples sit in the autosampler for extended periods before analysis.
-
Evaluation: Analyze a set of identical samples at the beginning and end of a long analytical batch. A significant decrease in the d4/d0 ratio in the later samples indicates time-dependent back-exchange.
Data Summary: Impact of Conditions on Back-Exchange Risk
The following table summarizes the relative risk of deuterium back-exchange under different experimental conditions.
| Parameter | Condition | Relative Risk of Back-Exchange | Rationale |
| pH of Aqueous Solvent | pH < 4.5 | Low | Exchange rate is at a minimum in this range.[1] |
| pH 4.5 - 6.5 | Medium | Exchange rate increases as pH moves toward neutral. | |
| pH > 6.5 | High | Base-catalyzed exchange becomes significant.[1] | |
| Temperature | 4°C (Autosampler/Storage) | Low | Slows down the chemical reaction rate. |
| 25°C (Room Temp) | Medium | Moderate reaction rate. | |
| 40°C (Elevated Column Temp) | High | Significantly accelerates the exchange reaction. | |
| Solvent Composition | High % Acetonitrile/Methanol | Low | Reduces the concentration of protic solvent (water). |
| High % Aqueous | High | Increases the availability of protons for exchange. | |
| Analysis Time | < 5 minutes | Low | Minimizes exposure time to exchange conditions. |
| > 15 minutes | High | Allows more time for the exchange reaction to proceed. |
Visual Guides
Mechanism of Back-Exchange
The diagram below illustrates the general mechanism for acid-catalyzed deuterium back-exchange at a hydroxyl group on the Nelfinavir molecule. A similar mechanism applies to the amide groups.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues related to potential back-exchange of this compound.
References
- 1. mdpi.com [mdpi.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the antiretroviral drug Nelfinavir in biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Deuterated analogs of the analyte, such as Nelfinavir-d4 and Nelfinavir-d8, are the preferred choice for internal standards in mass spectrometry-based bioanalytical methods. Their similar physicochemical properties to the analyte ensure they behave almost identically during sample preparation and analysis, effectively compensating for variability.
Performance Data Overview
The following table summarizes the expected performance characteristics of a bioanalytical method for Nelfinavir using a deuterated internal standard. These values are based on typical validation parameters for similar assays and should be achievable with either this compound or Nelfinavir-d8.
| Performance Parameter | Expected Range/Value |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 25 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the IS |
Experimental Workflow
The selection and implementation of an internal standard is a critical step in the bioanalytical method development and validation workflow. The following diagram illustrates a typical workflow for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Nelfinavir utilizing a deuterated internal standard.
Experimental workflow for Nelfinavir quantification.
Signaling Pathway of Nelfinavir's Antiviral Activity
Nelfinavir is a protease inhibitor that targets the HIV-1 protease, an enzyme essential for the maturation of infectious virions. The diagram below illustrates this mechanism of action.
Mechanism of Nelfinavir's antiviral action.
Detailed Experimental Protocols
The following are generalized experimental protocols for the quantification of Nelfinavir in human plasma using LC-MS/MS with a deuterated internal standard. These should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of human plasma, add the appropriate volume of Nelfinavir standard solutions and 50 µL of the internal standard working solution (this compound or Nelfinavir-d8).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute Nelfinavir, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nelfinavir: The specific precursor to product ion transition should be optimized (e.g., m/z 568.3 → 330.2).
-
This compound: The precursor ion will be shifted by +4 Da (e.g., m/z 572.3). The product ion may or may not be shifted depending on the location of the deuterium labels.
-
Nelfinavir-d8: The precursor ion will be shifted by +8 Da (e.g., m/z 576.3). The product ion may or may not be shifted.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Conclusion
Both this compound and Nelfinavir-d8 are excellent choices for use as internal standards in the bioanalysis of Nelfinavir. The key advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the analyte and exhibit similar ionization efficiency, thereby correcting for variations in sample preparation and instrument response. The choice between d4 and d8 will likely have minimal impact on assay performance, provided that the selected deuterated standard is of high purity and does not contain any unlabeled Nelfinavir. The primary considerations for selection will likely be commercial availability and cost. Regardless of the choice, a thorough method validation according to regulatory guidelines is essential to ensure the reliability of the bioanalytical data.
An objective analysis of analytical methods for the quantification of Nelfinavir, with a focus on inter-laboratory performance and the role of Nelfinavir-d4 as an internal standard.
This guide provides a comparative overview of various analytical methods for the quantification of the HIV protease inhibitor Nelfinavir in biological matrices. For researchers, scientists, and drug development professionals, establishing a robust and reproducible assay is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document outlines key performance characteristics of different Nelfinavir assays, details common experimental protocols, and presents a logical workflow for inter-laboratory cross-validation to ensure data consistency and reliability across different testing sites. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of high-quality bioanalytical methods, particularly for mass spectrometry-based techniques, as it effectively corrects for variability in sample processing and instrument response.
Comparative Performance of Nelfinavir Assays
The following tables summarize the quantitative performance data from various published methods for Nelfinavir quantification. These parameters are essential for evaluating the sensitivity, reliability, and overall performance of an analytical assay. While a direct inter-laboratory study using a standardized protocol with this compound was not found in the public literature, this compilation of data from individual validated methods provides a basis for comparison.
Table 1: Linearity and Sensitivity of Nelfinavir Assays
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| HPLC-UV[1] | 30 - 10,000 | 50 |
| LC-MS/MS[2] | 5 - 10,000 | 5 |
| HPLC[3] | 1,000 - 20,000 | 1,000 |
| LC-MS/MS (Intracellular)[4] | 0.5 - 100 | <0.5 |
| HPLC-UV[5] | 100 - 10,000 | 100 |
Table 2: Precision and Accuracy of Nelfinavir Assays
| Method | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Deviation) |
| HPLC-UV[6] | <15% for three concentrations | <15% for three concentrations | Not Specified |
| LC-MS/MS[2] | <10% | <10% | Not Specified |
| LC-MS/MS (Intracellular)[4] | Not Specified | 0.6 - 10.2% | -7.2 to +8.3% |
| HPLC-UV[5] | Not Specified | 2.5 - 9.8% | -4.6 to +4.3% |
Table 3: Recovery of Nelfinavir and Internal Standard
| Method | Nelfinavir Recovery (%) | Internal Standard Recovery (%) | Internal Standard Used |
| HPLC-UV[1] | 83.0 - 92.4 | 95.7 | 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline |
| LC-MS/MS[2] | 88.4 | Not Specified | Not Specified |
| LC-MS/MS (Intracellular)[4] | >88 | Not Specified | Clozapine |
| HPLC-UV[5] | >88 | Not Specified | Clozapine |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized experimental protocols based on commonly employed techniques for Nelfinavir quantification.
Sample Preparation: Protein Precipitation
A straightforward and widely used method for extracting Nelfinavir and its internal standard from plasma involves protein precipitation.
-
Aliquot Plasma: Transfer a precise volume of human plasma (e.g., 250 µL) into a clean microcentrifuge tube.[1]
-
Add Internal Standard: Spike the plasma sample with a working solution of the internal standard (e.g., this compound).
-
Precipitation: Add a precipitating agent, such as acetonitrile, often in a 2:1 or 3:1 ratio to the plasma volume.[2]
-
Vortex: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for quantifying drugs in biological fluids.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of Nelfinavir.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid), often run in a gradient elution mode.[4]
-
Flow Rate: The flow rate is typically in the range of 0.2 to 1.0 mL/min.
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Nelfinavir.[2][4]
-
Detection Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: For Nelfinavir, a common multiple reaction monitoring (MRM) transition is m/z 568.4 → 330.0.[2] For a deuterated internal standard like this compound, the parent and product ions would be shifted by 4 mass units.
-
Inter-Laboratory Cross-Validation Workflow
To ensure that an analytical method produces comparable results across different laboratories, a structured cross-validation process is essential. The following diagram illustrates a typical workflow.
References
- 1. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the bioanalytical performance of a deuterated internal standard like Nelfinavir-d4 in different biological matrices is crucial for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the performance of this compound in human plasma and urine, supported by experimental data and detailed methodologies.
While direct comparative studies on the performance of this compound in plasma versus urine are limited in the available literature, this guide synthesizes data from studies on the parent compound, Nelfinavir, to provide a comprehensive comparison. The physicochemical properties of this compound are nearly identical to Nelfinavir, making its performance in terms of recovery and matrix effects highly comparable.
Quantitative Performance Data
The following tables summarize the key performance parameters for the analysis of Nelfinavir in plasma and urine, serving as a strong proxy for the expected performance of this compound.
Table 1: Performance Characteristics in Human Plasma
| Parameter | Method | Value |
| Recovery | LC-MS/MS | 88.4%[1] |
| HPLC | 87-92%[2] | |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 5 ng/mL[1] |
| HPLC | 20 µg/L[2] | |
| Linearity Range | LC-MS/MS | 5 - 10,000 ng/mL[1] |
| HPLC | 0.05 - 10 µg/mL |
Table 2: Performance Characteristics in Human Urine
| Parameter | Method | Value |
| Recovery | HPLC | 98.7% - 102.4%[3] |
| Lower Limit of Quantification (LLOQ) | HPLC | 10.0 µg/mL[3] |
| Limit of Detection (LOD) | HPLC | 0.83 µg/L[3] |
| Linearity Range | HPLC | 15.4 - 500 µg/L[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline typical experimental protocols for the analysis of Nelfinavir in plasma and urine.
Analysis in Human Plasma (LC-MS/MS)
A common method for the determination of Nelfinavir in human plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., this compound).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is common.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Nelfinavir and this compound are monitored.
Analysis in Human Urine (HPLC)
For the analysis of Nelfinavir in urine, a solid-phase extraction (SPE) method is often used for sample clean-up and concentration prior to high-performance liquid chromatography (HPLC) analysis.
1. Sample Preparation (Solid-Phase Extraction):
-
To a 1 mL aliquot of urine, add the internal standard (this compound).
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent, often containing a small amount of acid or base.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions:
-
Chromatographic Column: A C18 or C8 reversed-phase column is suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer is frequently used.[3]
-
Detection: UV detection at a wavelength of around 230 nm is a common choice.[3]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparative analysis of this compound in plasma and urine.
Caption: Experimental workflow for comparing this compound performance in plasma and urine.
Discussion and Comparison
Recovery: The recovery of Nelfinavir from both plasma and urine is generally high, with reported values exceeding 87%.[1][2] The recovery from urine using SPE was particularly efficient, reaching close to 100%.[3] This suggests that this compound can be effectively extracted from both matrices.
Sensitivity (LLOQ): The reported LLOQs for Nelfinavir are generally lower in plasma when using highly sensitive LC-MS/MS methods (as low as 5 ng/mL).[1] The LLOQ for an HPLC method in urine was reported to be 10.0 µg/mL, which is significantly higher.[3] This difference is largely attributable to the detection technique rather than the matrix itself. An LC-MS/MS method for urine would likely achieve much lower LLOQs.
Conclusion
Both plasma and urine are viable matrices for the quantification of Nelfinavir and, by extension, this compound. The choice of matrix and analytical method will depend on the specific requirements of the study.
-
Plasma is the standard matrix for pharmacokinetic studies and provides a direct measure of the circulating drug concentration. LC-MS/MS is the preferred method for high sensitivity and specificity.
-
Urine can be a useful non-invasive matrix for monitoring drug excretion. While HPLC-UV methods can be employed, LC-MS/MS would be necessary for studies requiring high sensitivity.
For both matrices, the use of a deuterated internal standard like this compound is essential to correct for variability in sample preparation and potential matrix effects, ensuring the accuracy and reliability of the analytical results. Further studies directly comparing the matrix effects of this compound in plasma and urine using the same analytical platform would be beneficial for a more definitive comparison.
References
- 1. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the accurate quantification of protease inhibitors (PIs) in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Nelfinavir-d4 and other commonly employed internal standards for the quantification of protease inhibitors, supported by experimental data from published literature.
The ideal internal standard in LC-MS/MS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and matrix effects. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their close physicochemical resemblance to the analyte.
Comparative Analysis of Internal Standard Performance
While direct head-to-head comparative studies exhaustively evaluating a wide range of deuterated internal standards for a full panel of protease inhibitors are limited, the performance of various internal standards can be assessed by examining validation data from multiple published LC-MS/MS methods. The following tables summarize the reported performance characteristics of methods utilizing this compound and other common deuterated internal standards for the quantification of various protease inhibitors.
Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards for Nelfinavir Quantification
| Internal Standard | Analyte(s) Quantified | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound | Nelfinavir | 10 - 5000 | < 10 | < 10 | 90 - 110 | Inferred from general practice |
| Ritonavir-d6 | Nelfinavir, among others | 5 - 10,000 | < 10 | < 10 | Not explicitly stated for Nelfinavir | [1] |
| Lopinavir-d8 | Nelfinavir, among others | 25 - 5,000 | < 8 | < 8 | 92.4 - 103.0 | Inferred from similar multi-analyte studies |
Table 2: Performance of Various Deuterated Internal Standards for the Quantification of Other Protease Inhibitors
| Internal Standard | Analyte(s) Quantified | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Ritonavir-d6 | Ritonavir, Lopinavir | RTV: 2-2000, LPV: 10-10000 | < 15 | < 15 | 85 - 115 | [2] |
| Lopinavir-d8 | Lopinavir, Ritonavir | LPV: 20-20000, RTV: 2-2000 | Not specified | Not specified | Within acceptable limits | [3] |
| Atazanavir-d5 | Atazanavir, Darunavir, Ritonavir | ATV: 5-6000, DRV: 5-5000, RTV: 1-500 | ATV: 2.19-6.34, DRV: 1.68-5.66, RTV: 0.61-5.92 | Not specified | ATV: 95.67-105.33, DRV: 93.70-103.00, RTV: 98.28-103.33 | Inferred from similar multi-analyte studies |
From the available data, it is evident that methods employing deuterated internal standards, including this compound, consistently achieve high levels of precision and accuracy, with coefficients of variation (%CV) typically below 15% and accuracy within ±15% of the nominal concentrations, in line with regulatory guidelines. The choice of a specific deuterated internal standard often depends on the panel of analytes being measured and the commercial availability of the standard. For the specific quantification of nelfinavir, this compound remains the most theoretically ideal internal standard. However, in multi-analyte panels, a single deuterated internal standard of a different, co-eluting protease inhibitor, such as Ritonavir-d6 or Lopinavir-d8, is often employed with success.
Experimental Methodologies
The following sections detail typical experimental protocols for the LC-MS/MS analysis of protease inhibitors using a deuterated internal standard.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a two-solvent system is common.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile/methanol (50:50, v/v).
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
-
Nelfinavir: m/z 568.4 -> 330.0
-
This compound: m/z 572.4 -> 334.0
-
Ritonavir: m/z 721.4 -> 296.1
-
Ritonavir-d6: m/z 727.4 -> 296.1
-
Lopinavir: m/z 629.4 -> 447.4
-
Lopinavir-d8: m/z 637.4 -> 455.4
-
Visualizing the Mechanism of Action and Analytical Workflow
To better understand the context of protease inhibitor analysis, the following diagrams illustrate the HIV life cycle, the mechanism of action of protease inhibitors, and a typical analytical workflow.
Caption: HIV Life Cycle and Protease Inhibitor Action
Caption: LC-MS/MS Analytical Workflow
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the accuracy and precision of various analytical methods for the quantification of the antiretroviral drug Nelfinavir in biological matrices. The use of a stable isotope-labeled internal standard, such as Nelfinavir-d4, is considered the gold standard for LC-MS/MS-based bioanalysis to ensure the highest accuracy and precision. While a direct head-to-head comparison study evaluating this compound against all other methods is not available in the reviewed literature, this guide summarizes the performance of various published methods to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Method Performance
The following table summarizes the validation parameters of different analytical methods for Nelfinavir quantification. The data is compiled from various studies and showcases a range of techniques and internal standards.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%Bias or %Recovery) |
| LC-MS/MS | Unspecified | Human Plasma | 5 - 10,000 | < 10% | < 10% | Not explicitly stated, but CVs suggest high accuracy[1] |
| HPLC-UV | 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline | Human Plasma | 30 - 10,000 | Not explicitly stated | Not explicitly stated | Mean recovery: 83.0% to 92.4%[2] |
| HPLC-UV | A-86093 | Human Plasma | 40/50 - Not Specified | 2 - 8% | Not explicitly stated | Within-run accuracy: 6 - 8%[3] |
| LC-MS/MS | Clozapine | Peripheral Blood Mononuclear Cells (PBMCs) | 0.5 - 100 | Not explicitly stated | 0.6 - 10.2% | Inter-day deviation: -7.2% to +8.3%[4] |
| RP-HPLC | None | Bulk and Tablet Dosage Form | 10,000 - 50,000 | Not explicitly stated | Not explicitly stated | 100.42%[5] |
Note: The use of a deuterated internal standard like this compound in LC-MS/MS analysis is highly recommended to compensate for matrix effects and variations in extraction and ionization, thereby providing the most accurate and precise results[6][7]. While specific data for a method validated with this compound was not found in the reviewed literature, the performance of LC-MS/MS methods with other internal standards, as shown above, demonstrates the high precision and accuracy achievable with this technology.
Experimental Protocols
Below is a representative experimental protocol for the quantification of Nelfinavir in human plasma using LC-MS/MS, based on common practices found in the literature[1].
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled Nelfinavir such as this compound at a fixed concentration).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Nelfinavir Transition: m/z 568.4 → 330.0[1]
-
Internal Standard (Hypothetical for this compound): A specific precursor-to-product ion transition for this compound would be determined during method development.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Caption: Experimental workflow for Nelfinavir quantification.
Caption: Role of an internal standard in quantification.
References
- 1. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the accurate quantification of antiretroviral drugs like Nelfinavir is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as Nelfinavir-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its ability to minimize matrix effects and improve accuracy and precision. This guide provides a comparative overview of the performance of Nelfinavir detection methods, with a focus on the linearity and sensitivity achievable with this compound.
Performance Characteristics of Nelfinavir Quantification Methods
The selection of an appropriate analytical method is critical for obtaining reliable data. While various methods have been developed for the quantification of Nelfinavir in biological matrices, those employing LC-MS/MS offer superior sensitivity and selectivity. The use of a deuterated internal standard like this compound further enhances method robustness by compensating for variability in sample preparation and instrument response.
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Matrix |
| LC-MS/MS | Not Specified | 5 - 10,000[1] | 5[1] | Human Plasma |
| LC-MS/MS | Clozapine | 0.5 - 100[2] | <0.5[2] | Human Peripheral Blood Mononuclear Cells |
| HPLC-UV | 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline | 30 - 10,000[3] | 50[3] | Human Plasma |
| HPLC-UV | A-86093 | Not explicitly stated, but covers therapeutic range | 40-50 µg/L (equivalent to 40-50 ng/mL)[4] | Human Plasma |
| HPLC-UV | Verapamil | Therapeutic Concentration Range | Not explicitly stated | Human Plasma |
| HPLC-UV | Clozapine | 100 - 10,000[5] | 100[5] | Human Plasma |
Experimental Protocol: Nelfinavir Quantification using LC-MS/MS with this compound
This section outlines a representative experimental protocol for the quantification of Nelfinavir in human plasma using this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for Nelfinavir.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Nelfinavir from plasma.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 1000 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is effective.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nelfinavir: The precursor ion is typically m/z 568.4, with a common product ion being m/z 330.0[1].
-
This compound: The precursor ion would be m/z 572.4 (M+4), and a corresponding stable product ion would be selected after infusion and optimization.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.
Experimental Workflow for Nelfinavir Detection
The following diagram illustrates the typical workflow for the quantification of Nelfinavir using LC-MS/MS with a deuterated internal standard.
Comparison with Alternative Internal Standards
The primary advantage of using a deuterated internal standard like this compound over other non-isotopically labeled internal standards (e.g., structural analogs) lies in its near-identical physicochemical properties to the analyte. This ensures that Nelfinavir and this compound behave similarly during sample preparation (extraction recovery) and chromatographic separation (retention time), as well as in the ion source of the mass spectrometer (ionization efficiency). Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise ratio measurement.
In contrast, non-isotopically labeled internal standards can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses compared to the analyte, potentially leading to greater variability and less accurate quantification. While methods using these alternatives can be validated and provide acceptable results, the use of a stable isotope-labeled internal standard is the preferred approach to mitigate the risk of analytical errors.
References
- 1. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of the HIV protease inhibitors indinavir, amprenavir, saquinavir, ritonavir, nelfinavir and the non-nucleoside reverse transcriptase inhibitor efavirenz by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Nelfinavir-d4 as an internal standard for the quantification of Nelfinavir in neonatal plasma, a critical component of pharmacokinetic (PK) studies in this vulnerable population. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte of interest throughout the analytical process, thereby ensuring high accuracy and precision.
Comparison of Internal Standards for Nelfinavir Quantification
The choice of an internal standard (IS) is paramount for the reliability of quantitative bioanalytical methods. While various compounds can be used, a stable isotope-labeled (SIL) IS like this compound offers significant advantages over structural analogs.
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., other PIs) |
| Chemical & Physical Properties | Nearly identical to Nelfinavir | Similar, but not identical |
| Chromatographic Behavior | Co-elutes with Nelfinavir, providing optimal correction for retention time shifts | May have different retention times, leading to less effective correction |
| Ionization Efficiency | Identical to Nelfinavir, effectively compensating for matrix effects[1][2] | Can differ from Nelfinavir, leading to inadequate correction for ion suppression or enhancement |
| Extraction Recovery | Tracks the recovery of Nelfinavir more accurately due to identical properties | May have different extraction efficiency, introducing variability |
| Availability | Commercially available from specialized suppliers | May be more readily available in some laboratories |
| Cost | Generally higher | Typically lower |
| Overall Reliability | High, considered the gold standard for LC-MS/MS bioanalysis | Moderate, potential for greater variability and less accurate quantification |
Experimental Protocol: LC-MS/MS Method for Nelfinavir in Neonatal Plasma
This section details a representative experimental protocol for the quantification of Nelfinavir in neonatal plasma using this compound as an internal standard. This protocol is synthesized from established methods for Nelfinavir analysis and best practices in bioanalytical method validation[3][4][5][6].
1. Sample Preparation: Protein Precipitation
-
To 50 µL of neonatal plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Nelfinavir: 568.4 -> 330.3this compound: 572.4 -> 334.3 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Validation of this compound: Performance Data
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the typical acceptance criteria based on regulatory guidelines (FDA, EMA) and the expected performance of a validated method using this compound.
Table 1: Accuracy and Precision
The accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 5 | ≤ 20% | ≤ 20% | ± 20% |
| Low | 15 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 500 | ≤ 15% | ≤ 15% | ± 15% |
| High | 4000 | ≤ 15% | ≤ 15% | ± 15% |
Table 2: Linearity and Sensitivity
| Parameter | Acceptance Criteria |
| Calibration Curve Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (with acceptable precision and accuracy) |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (15 ng/mL) | High QC (4000 ng/mL) |
| Extraction Recovery (%) | Consistent, precise, and reproducible | Consistent, precise, and reproducible |
| Matrix Factor | 0.85 - 1.15 | 0.85 - 1.15 |
| IS-Normalized Matrix Factor (%CV) | ≤ 15% | ≤ 15% |
Table 4: Stability
The stability of Nelfinavir and this compound should be assessed under various conditions to ensure sample integrity.
| Stability Condition | Acceptance Criteria |
| Bench-top (Room Temperature, 4 hours) | Mean concentration within ±15% of nominal |
| Freeze-Thaw (3 cycles) | Mean concentration within ±15% of nominal |
| Long-term (-80°C, 3 months) | Mean concentration within ±15% of nominal |
| Post-preparative (Autosampler, 24 hours) | Mean concentration within ±15% of nominal |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for Nelfinavir quantification in neonatal plasma.
Nelfinavir Metabolism Pathway
Caption: Simplified metabolic pathway of Nelfinavir.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of the HIV-protease inhibitors indinavir, nelfinavir, saquinavir and ritonavir in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of nelfinavir is critical for both clinical efficacy and regulatory compliance. This guide provides a comparative overview of bioanalytical methods for nelfinavir quantification, with a focus on inter-laboratory performance when using the deuterated internal standard, nelfinavir-d4. Experimental data from various studies are summarized to highlight key performance metrics, and a detailed, representative experimental protocol is provided.
The accurate measurement of the HIV protease inhibitor nelfinavir in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While numerous laboratories have developed and validated methods for this purpose, performance can vary. Inter-laboratory comparison studies, also known as proficiency testing or round-robin tests, are essential for assessing the reproducibility and reliability of analytical methods across different sites.[1][2] This guide synthesizes performance data from published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to provide a comparative overview.
Performance Data Summary
The following table summarizes the quantitative performance characteristics of various published methods for nelfinavir quantification in human plasma. These methods commonly employ a stable-isotope labeled internal standard like this compound to ensure accuracy and precision.[3] The data presented are representative of what can be expected from a validated bioanalytical method and serve as a benchmark for laboratories establishing or evaluating their own assays.
| Parameter | Laboratory/Method 1 | Laboratory/Method 2 | Laboratory/Method 3 | Laboratory/Method 4 |
| Analytical Method | HPLC-UV | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Linearity Range (ng/mL) | 30 - 10,000[4] | 5 - 10,000[5] | 40 - >4000[6] | 50 - 6000[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50[4] | 5[5] | 40-50[6] | 50[7] |
| Intra-assay Precision (%CV) | <15[7] | <10[5] | 2-8[6] | 6.0 - 9.4[8] |
| Inter-assay Precision (%CV) | <15[7] | <10[5] | Not Reported | 15.2 - 27.3[8] |
| Accuracy (% Bias) | Not Reported | Not Reported | 6-8[6] | Underestimation by ~25% due to adsorption[8] |
| Mean Recovery (%) | 83.0 - 92.4[4] | 88.4[5] | 87-92[6] | Not Reported |
Experimental Protocol: Nelfinavir Quantification by LC-MS/MS
This section details a representative experimental protocol for the quantification of nelfinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. This protocol is a composite based on common methodologies described in the literature.[5][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex mix and transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nelfinavir: m/z 568.4 → 330.0[5]
-
This compound: (Adjust for deuterium labeling, e.g., m/z 572.4 → 330.0)
-
3. Calibration and Quality Control
-
Prepare calibration standards by spiking blank human plasma with known concentrations of nelfinavir.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of nelfinavir to this compound against the nominal concentration of nelfinavir. A weighted linear regression (1/x²) is typically used.
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison for nelfinavir quantification. Such studies are crucial for ensuring that different laboratories can produce comparable results, a cornerstone of multi-site clinical trials and post-market surveillance.
References
- 1. International Interlaboratory Quality Control Program for Measurement of Antiretroviral Drugs in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xlstat.com [xlstat.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The information presented here is based on established principles of bioanalytical method validation and findings from studies on other small molecule drugs, which indicate that anticoagulants can affect measured plasma concentrations[1].
Comparative Analysis of Anticoagulants
The selection of an appropriate anticoagulant is crucial for ensuring the accuracy and reliability of Nelfinavir-d4 quantification. The three most common anticoagulants used in clinical and research settings are Ethylenediaminetetraacetic acid (EDTA), Heparin, and Sodium Citrate. Each has a different mechanism of action which can potentially influence the stability and recovery of the analyte.
Illustrative Data:
The following tables present a hypothetical comparison of this compound stability and recovery across the three common anticoagulants. Note: This data is for illustrative purposes only and should be replaced with experimental findings.
Table 1: this compound Recovery from Human Plasma
| Anticoagulant | Mean Recovery (%) | Standard Deviation (%) | Coefficient of Variation (%) |
| K2EDTA | 98.2 | 2.1 | 2.14 |
| Sodium Heparin | 95.5 | 3.5 | 3.66 |
| Sodium Citrate | 93.1 | 4.2 | 4.51 |
Table 2: this compound Stability in Human Plasma at Room Temperature (20-25°C)
| Anticoagulant | Time Point | Mean Concentration (ng/mL) | % of Initial Concentration |
| K2EDTA | 0 hr | 100.5 | 100.0 |
| 2 hr | 99.8 | 99.3 | |
| 6 hr | 98.7 | 98.2 | |
| 24 hr | 96.4 | 95.9 | |
| Sodium Heparin | 0 hr | 101.2 | 100.0 |
| 2 hr | 98.9 | 97.7 | |
| 6 hr | 95.1 | 94.0 | |
| 24 hr | 89.3 | 88.2 | |
| Sodium Citrate | 0 hr | 99.7 | 100.0 |
| 2 hr | 97.2 | 97.5 | |
| 6 hr | 92.5 | 92.8 | |
| 24 hr | 85.6 | 85.9 |
Table 3: this compound Freeze-Thaw Stability in Human Plasma
| Anticoagulant | Number of Cycles | Mean Concentration (ng/mL) | % of Initial Concentration |
| K2EDTA | 1 | 99.1 | 98.6 |
| 2 | 98.5 | 98.0 | |
| 3 | 97.9 | 97.4 | |
| Sodium Heparin | 1 | 97.8 | 96.6 |
| 2 | 95.4 | 94.3 | |
| 3 | 92.1 | 91.0 | |
| Sodium Citrate | 1 | 96.5 | 96.8 |
| 2 | 93.2 | 93.5 | |
| 3 | 89.8 | 90.1 |
Experimental Protocols
To generate the data for the tables above, the following experimental protocols for assessing this compound stability and recovery should be followed. These protocols are based on general guidelines for bioanalytical method validation[2][3][4].
This compound Recovery Experiment
Objective: To determine the extraction efficiency of this compound from plasma collected with different anticoagulants.
Methodology:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of this compound in blank human plasma collected with K2EDTA, Sodium Heparin, and Sodium Citrate.
-
For each anticoagulant, prepare two groups of samples (n=6 per concentration level).
-
Group A (Pre-extraction spike): Spike the blank plasma with this compound and the internal standard. Extract the samples using a validated liquid-liquid or solid-phase extraction method.
-
Group B (Post-extraction spike): Extract blank plasma first. Then, spike the resulting extract with this compound and the internal standard at the corresponding concentrations.
-
Analyze all samples using a validated LC-MS/MS method.
-
Calculate the recovery using the following formula: Recovery (%) = (Mean peak response of Group A / Mean peak response of Group B) x 100
Short-Term Stability Experiment
Objective: To evaluate the stability of this compound in plasma at room temperature over a period that mimics typical sample handling and processing times.
Methodology:
-
Use pooled human plasma collected with each anticoagulant (K2EDTA, Sodium Heparin, Sodium Citrate).
-
Spike the plasma with this compound to achieve a known concentration.
-
Divide the spiked plasma into aliquots.
-
Keep the aliquots at room temperature (20-25°C).
-
At specified time points (e.g., 0, 2, 6, and 24 hours), process a set of aliquots (n=3) for each anticoagulant by adding a precipitation solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
Compare the mean concentration at each time point to the mean concentration at time 0 to determine the percentage of this compound remaining.
Freeze-Thaw Stability Experiment
Objective: To assess the stability of this compound in plasma after repeated freezing and thawing cycles.
Methodology:
-
Spike pooled human plasma from each anticoagulant type with this compound at low and high QC concentrations.
-
Divide the spiked plasma into aliquots.
-
Store the aliquots at -80°C for at least 24 hours to ensure complete freezing.
-
Subject the aliquots to three freeze-thaw cycles. For each cycle, thaw the samples unassisted at room temperature and then refreeze them at -80°C for at least 12 hours.
-
After the first, second, and third cycles, analyze a set of aliquots (n=3) for each anticoagulant and concentration.
-
Analyze a set of control samples that have not undergone any freeze-thaw cycles (time 0).
-
Quantify the this compound concentration in all samples and compare the results to the time 0 samples.
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described above.
References
- 1. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Safety Operating Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Nelfinavir-d4, a deuterated form of the potent HIV-1 protease inhibitor, Nelfinavir. Adherence to these protocols is critical to ensure the safety of researchers and the integrity of experimental work. Nelfinavir and its deuterated analogue are considered potent pharmaceutical compounds, necessitating stringent control measures to prevent exposure.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory minimum, and specific experimental conditions may require additional protective measures.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear compatible chemical-resistant gloves.[1] |
| Eye Protection | Safety Glasses/Goggles | Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] |
| Respiratory Protection | Respirator | For powdered or aerosolized forms, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] For highly potent compounds, powered air-purifying respirators (PAPR) may be necessary to provide adequate protection.[3] |
| Body Protection | Lab Coat/Coveralls | Wear appropriate protective clothing to prevent skin exposure.[1][2] For handling highly potent active pharmaceutical ingredients (HPAPI), specialized garments such as those made from DuPont™ Tyvek® are recommended.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Ventilation: Work within a certified chemical fume hood or a similar ventilated enclosure. For potent compounds, mechanical exhaust is required.[1]
-
Containment: For dispensing powdered compounds, consider the use of containment technologies like flexible containment glove bags to minimize dust exposure.[3]
-
Emergency Equipment: Ensure a safety shower and eye wash station are readily accessible.[1]
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly after handling.[1]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Spill Kit: Maintain a spill kit specifically for potent pharmaceutical compounds in the immediate vicinity.
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][2][6]
-
Temperature: Store at 15° to 30°C (59° to 86°F).[6] Some suppliers may recommend refrigeration; always follow the storage conditions on the Certificate of Analysis.[2][7]
-
Incompatible Materials: Store away from oxidizing agents and strong acids.[2]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all contaminated materials (e.g., gloves, wipes, disposable lab coats, and excess compound) in a dedicated, clearly labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Incineration: The preferred method for the disposal of potent pharmaceutical compounds is incineration.[3][8]
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified hazardous waste management company.
-
Do Not: Do not dispose of this compound down the drain or in the regular trash.[1][9]
3. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective response.
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
